Product packaging for 2-Propoxy-1-propanol(Cat. No.:CAS No. 10215-30-2)

2-Propoxy-1-propanol

Cat. No.: B159945
CAS No.: 10215-30-2
M. Wt: 118.17 g/mol
InChI Key: PSKIVCBTSGNKBB-UHFFFAOYSA-N
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Description

Contextualization within Chemical Science and Applied Chemistry

2-Propoxy-1-propanol, also known as propylene (B89431) glycol n-propyl ether (PGPE), is an organic compound classified within the P-series of glycol ethers. nist.govwikipedia.org Glycol ethers are a broad family of solvents derived from ethylene (B1197577) glycol (E-series) or propylene glycol (P-series). wikipedia.orgglycol-ethers.eu These compounds possess a unique molecular structure containing both an ether and an alcohol functional group, which imparts valuable solvency characteristics. nih.gov Their ability to dissolve a wide range of substances makes them essential in numerous industrial and commercial applications. nih.govnih.gov

The P-series glycol ethers, including this compound, are synthesized from the reaction of propylene oxide with an alcohol. researchgate.netepa.gov This class of compounds is noted for its excellent solvency for various resins like acrylics, epoxies, and polyurethanes, coupled with properties such as surface tension reduction and low toxicity compared to E-series counterparts. glycol-ethers.eu This mutual solvency with both water and organic substances makes them effective coupling and coalescing agents, particularly in the formulation of surface coatings, inks, and cleaners. epa.govresearchgate.net The specific properties of this compound, such as its boiling point, viscosity, and partition coefficient, determine its suitability for specific applications in applied chemistry. chemeo.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₄O₂ nist.govnist.govnih.gov
Molecular Weight118.1742 g/mol nist.govnist.gov
CAS Registry Number1569-01-3 nist.gov
IUPAC Name1-propoxypropan-2-ol nist.govnih.gov
Boiling Point (Tboil)Not specified chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)Not specified chemeo.com
Water Solubility (log10WS)Not specified chemeo.com

Historical Development and Evolution of Research on Propylene Glycol Ethers

The development of glycol ethers dates back to the 1920s and 1930s, with the introduction of "Cellosolve" solvents by Carbide & Carbon Chemicals Corporation. wikipedia.orgnih.gov These initial products were E-series glycol ethers, derived from ethylene oxide. wikipedia.org For decades, E-series ethers were widely used in paints, pharmaceuticals, cosmetics, and inks. wikipedia.orgnih.gov

A significant shift in the research and use of glycol ethers occurred following studies in the 1970s and 1980s that raised concerns about the reproductive and developmental toxicity of certain E-series compounds. nih.gov This led to increased regulatory scrutiny and a voluntary phasing-out of lower molecular weight E-series ethers by manufacturers. researchgate.net Consequently, research and industrial focus pivoted towards the P-series (propylene glycol-based) ethers, which were found to have comparatively lower toxicity profiles. wikipedia.orgnih.govresearchgate.net This trend represents a conscious effort by the chemical industry to replace materials with safer alternatives, driving the development and production of compounds like this compound. researchgate.net The transition from E-series to P-series glycol ethers whenever technologically feasible illustrates the evolution of the field in response to toxicological research and public health considerations. researchgate.net

Current Scholarly Significance and Emerging Research Directions

The current scholarly and industrial significance of propylene glycol ethers, including this compound, is largely driven by a global focus on sustainability and environmental responsibility. factmr.commarketresearchfuture.com Research is increasingly directed towards creating eco-friendly formulations with low volatility and reduced environmental impact. factmr.com This has solidified the role of P-series ethers as preferred solvents over not only E-series ethers but also other traditional solvents with less favorable environmental profiles. factmr.commarketresearchfuture.com

Emerging research directions include:

Bio-based Glycol Ethers: A key opportunity lies in the development of bio-based propylene glycol ethers to appeal to industries seeking sustainable solutions. marketresearchfuture.com

High-Performance Applications: The demand for high-purity solvents in the electronics industry for manufacturing semiconductors and circuit boards continues to grow, particularly in East Asia. glycol-ethers.eufuturemarketinsights.com P-series ethers are crucial in these high-tech applications. glycol-ethers.eu

Advanced Formulations: In the paints and coatings industry, research focuses on using P-series ethers to develop high-performance, low-VOC (Volatile Organic Compound) water-based coatings to meet stringent environmental regulations. futuremarketinsights.commarketresearchfuture.com

Metabolism and Safety: Continued toxicological research aims to further refine the understanding of how P-series ethers are metabolized in the body. nih.govnih.gov Recent studies have investigated the chronic toxicity and oncogenicity potential of propylene glycol monomethyl ether (PGME), a related compound, finding no treatment-related increases in tumors in rats and mice. nih.gov

The global market for propylene glycol ethers is projected to continue its growth, reflecting their expanding use in diverse sectors such as automotive, construction, pharmaceuticals, and personal care. factmr.commarketresearchfuture.comfuturemarketinsights.com

Interdisciplinary Connections and Research Gaps

The study of this compound and other propylene glycol ethers extends across multiple scientific disciplines:

Toxicology and Public Health: A significant body of research is dedicated to understanding the toxicokinetics and potential health effects of these compounds, forming a crucial link to occupational health and safety sciences. nih.govnih.gov The development of P-series ethers is a direct result of toxicological findings on the E-series. nih.govresearchgate.net

Environmental Science: The push for green chemistry connects the study of glycol ethers to environmental science, with a focus on biodegradability, low VOC content, and the development of sustainable, bio-based alternatives. factmr.commarketresearchfuture.com

Materials Science: In the coatings and electronics industries, the performance of glycol ethers as solvents and coalescing agents is a key area of materials science research, impacting the quality and properties of films, coatings, and electronic components. glycol-ethers.eufuturemarketinsights.com

Despite a robust database on their properties and safety, research gaps remain. oecd.org There is limited human epidemiological data, with many studies being confounded by exposure to multiple chemicals in occupational settings. nih.gov A notable research gap is the lack of extensive data on how these compounds are absorbed and metabolized in humans following inhalation, with risk assessments often relying on animal and in vitro studies. researchgate.net Furthermore, understanding the role of extra-hepatic metabolism, particularly within the blood-brain barrier and the brain itself, is an emerging area of investigation to fully comprehend the potential neurotoxicity of these compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B159945 2-Propoxy-1-propanol CAS No. 10215-30-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10215-30-2

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

2-propoxypropan-1-ol

InChI

InChI=1S/C6H14O2/c1-3-4-8-6(2)5-7/h6-7H,3-5H2,1-2H3

InChI Key

PSKIVCBTSGNKBB-UHFFFAOYSA-N

SMILES

CCCOC(C)CO

Canonical SMILES

CCCOC(C)CO

Origin of Product

United States

Synthetic Methodologies and Process Engineering

Regioselective Synthesis of 2-Propoxy-1-propanol

Regioselective synthesis aims to produce this compound as the predominant isomer, minimizing the formation of 1-propoxy-2-propanol (B75130) and other byproducts.

Etherification Reactions

Etherification reactions involve the formation of an ether linkage (R-O-R') from an alcohol. While general principles apply, specific methodologies for the highly regioselective synthesis of this compound through direct etherification of propanol (B110389) or diols are less commonly detailed in the context of achieving the specific 2-propoxy isomer without complex protecting group strategies.

Alkylation of alcohols or diols can lead to ether formation. For instance, general alkylation processes involving diols and polyols have been explored for regioselective functionalization researchgate.net. However, directly alkylating 1-propanol (B7761284) to selectively yield this compound, or a diol in a manner that exclusively places the propoxy group at the secondary carbon of the propanol backbone while retaining a primary hydroxyl, presents significant regiochemical challenges. Such approaches typically require careful control of reaction conditions and often involve protecting groups to direct selectivity, which can add complexity to the synthesis.

Nucleophilic substitution reactions are fundamental to ether synthesis. For example, the formation of ether-alcohols can occur via nucleophilic substitution where an alcohol attacks an electrophilic center benchchem.com. In the context of synthesizing specific isomers like this compound, controlled stoichiometry is essential to prevent the formation of di-ethers or oligomeric products benchchem.com. While general nucleophilic substitution reactions are widely used for ether synthesis, achieving high regioselectivity for the this compound isomer through direct substitution on a propanol derivative would necessitate precise control over the reaction site, potentially through the use of highly specific leaving groups or pre-functionalized precursors.

Catalyzed Addition Reactions

The most prominent and industrially relevant route for synthesizing propylene (B89431) glycol ethers, including this compound, involves the ring-opening of propylene oxide by an alcohol.

The reaction between propylene oxide and an alcohol, such as 1-propanol, is a nucleophilic ring-opening reaction. Due to the asymmetric nature of propylene oxide, this reaction typically yields a mixture of two positional isomers: 1-propoxy-2-propanol and this compound benchchem.comresearchgate.netatamanchemicals.com. The challenge lies in directing the nucleophilic attack of the propanol to the desired carbon atom of the epoxide ring to favor the formation of this compound.

The regioselectivity of the propylene oxide ring-opening reaction with alcohols is highly dependent on the catalyst system employed. Research indicates that different catalysts can significantly influence the ratio of the resulting isomers.

Acidic Catalysts: Under acidic catalysis, the epoxide oxygen is protonated, increasing the electrophilicity of the carbon atoms. For the reaction of propylene oxide with alcohols, acidic catalysts have been reported to favor the formation of the 2-alkoxy-1-propanol isomer (primary alcohol) researchgate.net. For instance, in the methanolysis of propylene oxide, 2-methoxy-1-propanol (PubChem CID: 10459) is predominantly formed on acid sites researchgate.net. Lewis acids such as boron trifluoride (BF₃, PubChem CID: 24508) and strong mineral acids like sulfuric acid (H₂SO₄, PubChem CID: 1118) or solid acid resins can be used benchchem.combenchchem.comrsc.org.

Basic Catalysts (e.g., K₂CO₃): Conversely, basic catalysts deprotonate the alcohol, forming a more nucleophilic alkoxide species. For the reaction of propylene oxide with alcohols, basic catalysts tend to favor the formation of the 1-alkoxy-2-propanol isomer (secondary alcohol) researchgate.net. Examples of basic catalysts include sodium hydroxide (B78521) (NaOH, PubChem CID: 14798), potassium carbonate (K₂CO₃, PubChem CID: 10323), magnesium oxide (MgO, PubChem CID: 14792), and alpha-iron(III) oxide (α-Fe₂O₃, PubChem CID: 14794) benchchem.comresearchgate.netrsc.orgrsc.orgresearchgate.net. Studies on the etherification of methanol (B129727) with propylene oxide over basic nano metal oxides like α-Fe₂O₃ have shown high selectivity towards 1-methoxy-2-propanol (B31579) rsc.orgrsc.org. Similarly, MgO with moderate basic sites has been shown to selectively synthesize 1-methoxy-2-propanol researchgate.net.

Given these findings, for the regioselective synthesis of this compound, acidic catalysts would be the preferred choice to direct the nucleophilic attack of 1-propanol to yield the primary alcohol product.

The following table summarizes typical catalytic systems and their reported regioselectivity in the reaction of propylene oxide with alcohols, illustrating the principles applicable to this compound synthesis.

Table 1: Catalytic Systems and Regioselectivity in Propylene Oxide Ring-Opening with Alcohols

Catalyst TypeExample CatalystsPreferred Isomer (Alcohol Product)Regioselectivity PrincipleReference
AcidicBF₃, H₂SO₄, Acidic Zeolites2-alkoxy-1-propanol (Primary Alcohol)Favors attack leading to primary alcohol researchgate.net
BasicNaOH, K₂CO₃, MgO, α-Fe₂O₃1-alkoxy-2-propanol (Secondary Alcohol)Favors attack leading to secondary alcohol benchchem.comresearchgate.netrsc.orgrsc.orgresearchgate.net

Note: While the table uses "alkoxy" as a general term, the principles apply to the reaction of propylene oxide with 1-propanol to yield this compound or 1-propoxy-2-propanol.

Detailed research findings on specific catalyst performance for the synthesis of propylene glycol ethers highlight the importance of catalyst properties. For instance, α-Fe₂O₃ exhibited high catalytic performance with 97.7% conversion of propylene oxide and 83.0% selectivity to 1-methoxy-2-propanol at 160 °C over 8 hours rsc.orgrsc.org. The catalytic activity and selectivity were found to be related to the surface basicity and energy gap of the metal oxides rsc.orgrsc.org.

Optimization of Reaction Parameters

The efficiency and purity of 1-Propoxy-2-propanol synthesis are highly dependent on the careful optimization of several reaction parameters, including temperature, pressure, solvent choice, and reactant molar ratios.

Temperature and Pressure Influence on Yield and Selectivity

Temperature and pressure play critical roles in driving the reaction towards the desired product and minimizing undesired side reactions. Elevated temperatures generally enhance the reaction rate and conversion. For the synthesis of 1-alkoxy-2-propanols, which includes 1-Propoxy-2-propanol, typical reaction temperatures range from 120–140 °C, with higher temperatures increasing conversion benchchem.com. Similarly, for the related compound 1-methoxy-2-propanol, temperatures around 160 °C have been reported with specific catalysts rsc.org. However, the optimal temperature range can vary significantly depending on the catalytic system employed, with some processes preferring moderate temperatures, such as 0-60 °C, to achieve high selectivity google.com.

Pressure is equally important, particularly for maintaining reactants in the liquid phase and accelerating reaction kinetics. Elevated pressures, often around 15 atm, are employed to ensure the liquid phase is maintained and to improve reaction rates benchchem.com. In some industrial processes for related glycol ethers, pressures ranging from 0.35-0.45 MPa (approximately 3.5-4.5 atm) are utilized google.com. The interplay between temperature and pressure is crucial; for instance, in the production of 1,2-propanediol from propylene oxide and water, conditions of 1.8 MPa and 190 °C are typical in continuous processes acs.org.

The following table summarizes the influence of temperature and pressure on the synthesis of propylene glycol ethers:

ParameterTypical Range/ValueInfluence on ReactionSource
Temperature120–140 °CIncreases conversion benchchem.com
Pressure~15 atmMaintains liquid phase, increases reaction rates benchchem.com
Temperature (related)0-60 °CPreferred for selectivity with certain catalysts google.com
Pressure (related)0.35-0.45 MPaTypical for ethylene (B1197577) glycol monopropyl ether synthesis google.com

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts reaction efficiency, including the rate and selectivity of 1-Propoxy-2-propanol formation. In many cases, the synthesis can be performed under neat conditions, meaning no additional solvent is used beyond the alcohol reactant (1-propanol) and propylene oxide. This approach is often preferred for its simplicity and potential for higher yields benchchem.com.

Reactant Molar Ratios and Oligomerization Control

Controlling the molar ratio of reactants is paramount for maximizing the yield of 1-Propoxy-2-propanol and suppressing the formation of undesirable by-products, particularly oligomers. A common strategy involves using a molar excess of the alcohol (1-propanol) relative to propylene oxide. Ratios ranging from 5:1 to 10:1 (alcohol:propylene oxide) are frequently employed to drive the reaction towards the mono-ether product and limit oligomerization benchchem.com. For the synthesis of 1-methoxy-2-propanol, a related compound, methanol to propylene oxide molar ratios between 0.5:1 and 5:1, with preferred ranges of 0.8:1 to 2:1, have been reported google.com.

The formation of by-products, such as the positional isomer this compound and oligomeric ethers like di- and tripropylene (B76144) glycol monoalkyl ethers, is a significant challenge benchchem.com. To mitigate this, the addition of small amounts (e.g., 0.5–3.0 wt.%) of 2-alkoxy-propanol-1 (such as 2-isopropoxy-1-propanol) has been shown to significantly improve selectivity to 86–94 mol % for the target compound by suppressing isomer and oligomer formation benchchem.com. Lower molar ratios of propylene oxide to alcohol generally favor the production of monopropylene glycol ethers, while higher ratios, along with elevated temperatures and pressures, tend to yield di- and tripropylene glycol mono-alkyl ethers oecd.org.

The table below illustrates typical reactant molar ratios and their impact on product selectivity:

Reactant Ratio (Alcohol:PO)Effect on Product DistributionSelectivity Enhancement StrategySource
5:1 to 10:1 (excess alcohol)Drives reaction to mono-ether, suppresses oligomer formationAdditive (e.g., 2-isopropoxy-1-propanol) at 0.5–3.0 wt.% benchchem.com
0.5:1 to 5:1 (related)Range for 1-methoxy-2-propanol synthesis- google.com
Lower PO:Alcohol ratioFavors monopropylene glycol ethers- oecd.org

Advanced Reactor Design and Process Intensification

Modern industrial production of 1-Propoxy-2-propanol increasingly relies on advanced reactor designs and process intensification techniques to enhance efficiency, reduce costs, and ensure consistent product quality.

Continuous Flow Reactor Systems for Industrial Production

The manufacturing process typically involves continuously feeding streams of propylene oxide, the alcohol (1-propanol), any recycle streams, and the chosen alkali or alkaline earth metal alkoxide catalyst into a heated reaction zone google.com. The resulting alkoxylation mixture, containing the 1-Propoxy-2-propanol, is then continuously withdrawn from the reactor google.com. For instance, propylene glycol monomethyl ether (PGMME) is produced in a continuous flow reactor, with the reaction being exothermic and leading to the formation of di-propylene glycol monomethyl ether (DPGMME) as a by-product sathyabama.ac.infossee.in.

Process intensification often involves integrated reaction and separation units. Catalytic distillation columns are an example where the synthesis reaction and product separation occur simultaneously, leading to improved efficiency google.comgoogle.commdpi.com. Furthermore, the use of micro-tubular circulating reactors has shown promise in significantly improving reaction rates and shortening reaction times for the synthesis of related glycol ethers, highlighting a trend towards more compact and efficient reactor designs researchgate.net.

Scale-Up Considerations in Synthesis Research

Scaling up the synthesis of 1-Propoxy-2-propanol from laboratory to industrial production requires careful consideration of several factors to maintain yield, purity, and economic viability. The reaction's sensitivity to parameters such as reactant molar ratios, temperature, and catalyst type directly impacts the scalability of the process benchchem.com.

Process simulation and the integration of kinetic parameters derived from smaller-scale experiments are essential tools for designing and optimizing larger-scale plug flow reactors mdpi.compsecommunity.org. Additionally, the reusability and stability of the catalyst system are crucial for the long-term cost-effectiveness of industrial production benchchem.com. Addressing challenges related to operating at high pressures and temperatures, and ensuring efficient separation of the product from complex reaction mixtures, are key aspects of successful scale-up in glycol ether synthesis acs.org.

Separation and Purification Strategies for High Purity Isolation

The synthesis of this compound often yields a mixture of products, including unreacted starting materials, byproducts, and most notably, its structural isomer, 1-Propoxy-2-propanol. Efficient separation and purification are essential to isolate this compound with high purity.

Fractional Distillation

Fractional distillation is the cornerstone technique for the high-purity isolation of this compound, particularly for separating it from its isomeric counterpart, 1-Propoxy-2-propanol, and other components with different boiling points. This method leverages the differences in volatility between the components in a mixture. For compounds with close boiling points, such as structural isomers, highly efficient distillation columns with a large number of theoretical plates are required to achieve effective separation.

Research indicates that fractional distillation can effectively separate isomers. For instance, the separation of 2,4-dimethyl-1,3-dioxolane (B1139871) isomers has been achieved through multiple fractional distillations using columns packed with stainless steel saddles, highlighting the applicability of this method for isomer separation in similar chemical families. cdnsciencepub.com In the context of related alkoxypropanols, purification processes often involve crude distillation followed by rectification to obtain the desired product. zhishangchemical.com

While specific detailed research findings on the precise boiling point difference between this compound and 1-Propoxy-2-propanol, and the exact distillation conditions for their high-purity separation, are not extensively documented in publicly available literature, general principles of distillation apply. 1-Propoxy-2-propanol (CAS 1569-01-3) has a reported boiling point range of 140-160 °C, with some sources listing it around 150.2 °C. chemicalbook.comlookchem.comnih.govontosight.ai As this compound (CAS 10215-30-2) is a structural isomer, its boiling point is expected to be in a similar range, necessitating precise control over distillation parameters such as temperature, pressure, and reflux ratio to achieve effective separation.

Typical impurities that might be present in a crude synthesis mixture of this compound, and their approximate boiling points, are presented in the table below, illustrating the range of volatilities that fractional distillation must address.

Table 1: Illustrative Boiling Points of this compound and Potential Related Compounds

Compound NamePubChem CIDMolecular FormulaBoiling Point (°C)Role/Comment
This compound10215-30-2C₆H₁₄O₂Not explicitly found, expected similar to isomerTarget compound; isomer of 1-Propoxy-2-propanol. nist.gov
1-Propoxy-2-propanol1569-01-3C₆H₁₄O₂140-160, 150.2Major isomer, often co-produced. chemicalbook.comlookchem.comnih.govontosight.ai
n-Propanol700C₃H₈O97.2Potential unreacted starting material.
Propylene Oxide7528C₃H₆O-37Potential unreacted starting material.

Azeotropic distillation is another specialized form of distillation that could be considered if this compound forms an azeotrope with water or other components in the reaction mixture. This technique involves adding an auxiliary substance to alter the relative volatilities of the components, allowing for their separation. For example, azeotropic distillation with water has been successfully used to recover alkoxyacetones from mixtures with 1-alkoxy-2-propanols, achieving high purities. google.com

Other Purification Strategies

While fractional distillation is paramount, other techniques may complement the purification process:

Filtration: Following certain synthesis steps, particularly those involving heterogeneous catalysts or the formation of inorganic byproducts, filtration can be employed to remove solid impurities from the crude liquid mixture. cdnsciencepub.comgoogle.com

Drying: After aqueous workups or if the product is hygroscopic, drying agents (e.g., anhydrous sodium carbonate or magnesium sulfate) can be used to remove residual water, ensuring the final product's anhydrous state. cdnsciencepub.com

Purity Assessment and Quality Control

To ensure the high purity of isolated this compound, various analytical techniques are indispensable for monitoring the separation process and verifying the final product quality:

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are widely used for separating and identifying volatile components in a mixture. GC-MS is particularly effective for detecting and quantifying impurities and confirming the structural integrity of the target compound. benchchem.comnih.gov The use of specialized columns, such as chiral columns, may be necessary to resolve and quantify closely related isomers. benchchem.com

High-Performance Liquid Chromatography (HPLC): For less volatile impurities or those that are thermally sensitive, HPLC with appropriate detectors (e.g., UV-Vis, refractive index) can provide precise quantitative analysis of the product and its impurities. benchchem.comlookchem.com

Spectroscopy (FT-IR or NMR): Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the molecular structure of the purified this compound and identifying any unexpected functional groups from impurities. benchchem.com

By combining efficient separation techniques, primarily fractional distillation, with rigorous analytical methods, high-purity this compound can be reliably isolated from complex reaction mixtures.

Chemical Transformations and Reaction Mechanisms

Oxidation Chemistry of Propoxypropanols

The primary alcohol functionality of 2-Propoxy-1-propanol makes it susceptible to oxidation, leading to different carbonyl compounds depending on the oxidizing agent and reaction conditions.

Selective Conversion to Aldehydes and Ketones

For primary alcohols like this compound, selective oxidation to the corresponding aldehyde (2-propoxypropanal) without further oxidation to the carboxylic acid is achievable using mild oxidizing agents. Reagents such as Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are commonly employed for this purpose. chemistrysteps.comlibretexts.orgyoutube.compressbooks.publibretexts.org These reagents are designed to halt the oxidation process at the aldehyde stage, preventing overoxidation to carboxylic acids. chemistrysteps.comlibretexts.org

Mechanistic Studies of Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Potassium Permanganate (KMnO4) Potassium permanganate is a strong oxidizing agent that typically oxidizes primary alcohols to carboxylic acids. For this compound, this would result in the formation of 2-propoxypropanoic acid. chemistrysteps.comlibretexts.orgsavemyexams.com The mechanism of alcohol oxidation by KMnO4 can involve the formation and subsequent decomposition of a permanganate ester, often proceeding via an E2-like elimination. chemistrysteps.comstackexchange.com It is important to note that under uncontrolled conditions, strong oxidizing agents like KMnO4 can lead to overoxidation, potentially causing carbon-carbon bond cleavage. chemistrysteps.com

Chromium Trioxide (CrO3) / Chromic Acid (H2CrO4) Chromium trioxide, often used in the form of chromic acid (H2CrO4) or as the Jones reagent (CrO3 in aqueous sulfuric acid), is another potent oxidizing agent. It oxidizes primary alcohols to carboxylic acids. chemistrysteps.comlibretexts.orgorganic-chemistry.orglibretexts.org The mechanism involves the alcohol attacking the chromium atom to form a chromate (B82759) ester. chemistrysteps.comlibretexts.orgsaskoer.caorganic-chemistry.orglibretexts.org A subsequent E2-like elimination, often facilitated by a base (such as water), leads to the formation of the carbonyl compound. chemistrysteps.comlibretexts.orgsaskoer.ca If water is present, the initially formed aldehyde can hydrate (B1144303) and undergo further oxidation to the corresponding carboxylic acid. chemistrysteps.comorganic-chemistry.org

Reduction Reactions and Product Spectrum

While this compound itself is an alcohol, reduction reactions typically refer to the deoxygenation of the alcohol group or the cleavage of the ether linkage under reducing conditions.

Deoxygenation of primary alcohols can be achieved through specific synthetic methodologies. For instance, primary alcohols can be deoxygenated to hydrocarbons via the reduction of derived diphenyl phosphate (B84403) esters using lithium triethylborohydride. organic-chemistry.orgorganic-chemistry.org Another method involves Ph3P/ICH2CH2I-promoted reductive deoxygenation with sodium borohydride (B1222165) (NaBH4). rsc.org

Ethers are generally known for their stability towards common reducing agents. byjus.com However, certain strong reducing conditions, such as hydrogenation, can induce ether cleavage, particularly in the case of benzylic ethers, leading to the reduction of the carbon-oxygen bond. youtube.com While direct studies on the reduction of the ether linkage in this compound are not extensively documented, the general principles of ether cleavage under harsh reducing conditions suggest that such transformations are mechanistically plausible, albeit requiring specific and potent reagents.

Nucleophilic Substitution at the Ether Linkage and Hydroxyl Group

Both the hydroxyl group and the ether linkage in this compound can participate in nucleophilic substitution reactions under appropriate conditions.

Nucleophilic Substitution at the Hydroxyl Group The hydroxyl group (-OH) is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, for example, by protonation or conversion to a tosylate. unco.eduuci.edu As this compound is a primary alcohol, reactions with hydrogen halides (e.g., HBr or HI) would typically proceed via an SN2 mechanism, leading to the substitution of the hydroxyl group by a halide to form an alkyl halide. unco.eduuci.educhemistrystudent.com

Nucleophilic Substitution at the Ether Linkage The ether linkage in this compound can undergo cleavage through nucleophilic substitution, primarily when treated with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). byjus.comuci.edubenchchem.commasterorganicchemistry.comlibretexts.org The reaction typically begins with the protonation of the ether oxygen, which transforms it into a better leaving group. For ethers with primary alkyl groups, the cleavage generally proceeds via an SN2 mechanism, where the halide ion acts as a nucleophile, attacking the less sterically hindered carbon atom adjacent to the protonated oxygen. uci.edumasterorganicchemistry.com This results in the formation of an alcohol and an alkyl halide. Basic ether cleavage, involving deprotonation at the alpha position leading to an alkene and an alkoxide, is also a recognized pathway for certain ethers. benchchem.com

Photodissociation Dynamics

The interaction of this compound with ultraviolet (UV) light can lead to its photodissociation, with specific bond cleavages being favored.

O-H Bond Fission as a Primary Dissociation Channel

Studies on simple alcohols like 1-propanol (B7761284) and 2-propanol at 193.3 nm have demonstrated that O-H bond fission is the primary channel for hydrogen atom production during ultraviolet photodissociation. researchgate.netaip.orgaip.orgresearchgate.netdntb.gov.ua The photodissociation dynamics of these propanols are remarkably similar to those of methanol (B129727) and ethanol (B145695), suggesting a common underlying mechanism. researchgate.netaip.orgaip.org

The proposed mechanism involves an nO → σ*(O-H)/3s excitation, which is localized on the H-O-C moiety of the alcohol. researchgate.netaip.orgaip.org Following this excitation, the hydrogen atom is promptly ejected in the H-O-C plane, dissociating along the O-H coordinate on a repulsive excited-state potential energy surface. researchgate.netaip.orgaip.org This rapid dissociation occurs on a timescale shorter than a rotational period of the parent molecule. researchgate.netaip.orgaip.org

Table 1: O-H Bond Dissociation Energies for Related Alcohols

Compound (PubChem CID)O-H Bond Dissociation Energy (kJ/mol)Reference
1-Propanol (1031)433 ± 2 researchgate.netaip.orgaip.org
2-Propanol (6621)435 ± 2 researchgate.netaip.orgaip.org

Formation and Characterization of Alkoxy Radical Intermediates

The formation and characterization of alkoxy radical intermediates derived from this compound specifically are not extensively detailed in general literature. However, studies on related propanol (B110389) isomers and other alcohols provide insights into the general mechanisms by which such radicals can form. Alkoxy radicals (RO•) are crucial intermediates in atmospheric chemistry and combustion processes, typically formed through the reaction of alkylperoxy radicals with nitric oxide (NO) or through hydrogen abstraction from alcohols at high temperatures osti.govresearchgate.netrsc.org.

For instance, the unimolecular dissociation of propoxy radicals (such as n-propoxy and i-propoxy radicals) has been studied, revealing their rapid decomposition above approximately 850 K due to low energy barriers osti.gov. While specific data for this compound's own alkoxy radical intermediates are limited, the general understanding suggests that similar pathways involving O-H bond cleavage or C-O bond cleavage could lead to the formation of such intermediates, which would then undergo further reactions like β-scission or reaction with molecular oxygen osti.govresearchgate.net.

Thermal Decomposition Pathways

Information on the specific thermal decomposition pathways of this compound is not explicitly detailed. However, general principles of alcohol and ether decomposition, along with studies on related compounds, can provide a framework. Thermal decomposition typically involves the breaking of chemical bonds at elevated temperatures. For alcohols, common pathways include dehydration to form olefins or C-C and C-O bond cleavages leading to smaller hydrocarbons, aldehydes, or other alcohols rsc.orgsoton.ac.uk.

For instance, studies on iso-propanol (2-propanol) pyrolysis at high temperatures (1395–2053 K) show dissociation primarily via water loss to produce propene (an olefin) and elimination of a methyl radical, yielding a 1-hydroxyethyl radical rsc.org. While these findings pertain to an isomer, they illustrate typical decomposition products for propanol derivatives.

C-O Bond Cleavage Mechanisms

C-O bond cleavage reactions are fundamental in organic chemistry and can occur through various mechanisms, including homolytic, heterolytic, and acid-catalyzed cleavage coaching-center.innumberanalytics.com. Homolytic cleavage involves the symmetrical breaking of a bond, resulting in the formation of two radicals, often initiated by heat or light coaching-center.innumberanalytics.com. Heterolytic cleavage, conversely, results in the formation of ions and is frequently influenced by acids, bases, or polar solvents coaching-center.innumberanalytics.com.

In the context of thermal decomposition of ethers and alcohols, C-O bond cleavage can be a significant pathway. For example, in the decomposition of some oxygenated compounds, C-O bond scission can occur, leading to various products researchgate.netmdpi.com. Specific to this compound, the presence of both an ether linkage and a hydroxyl group suggests potential C-O bond cleavages at either site, depending on the conditions. The precise mechanisms for this compound would involve detailed kinetic and mechanistic studies, which are not directly available.

Formation of Olefinic and Alcoholic Byproducts

The formation of olefinic and alcoholic byproducts during the thermal decomposition of this compound is not specifically documented. However, based on the thermal decomposition of related alcohols like iso-propanol, olefinic products such as propene (C₃H₆) can be formed through dehydration (loss of water) rsc.org. Alcoholic byproducts, or compounds derived from alcohol fragments, could also arise. For instance, the thermal decomposition of iso-propanol can yield a 1-hydroxyethyl radical, which further decomposes to acetaldehyde (B116499) or ethenol rsc.org. The exact olefinic and alcoholic byproducts from this compound would depend on the specific bond cleavage pathways and subsequent reactions.

Hydrolytic Stability and Degradation Processes

The hydrolytic stability of this compound is not explicitly detailed in the provided search results. However, information on its isomer, 1-propoxy-2-propanol (B75130), indicates that it is not expected to undergo significant hydrolysis under typical environmental conditions (pH 5 to 9) due to the absence of functional groups that are prone to hydrolysis nih.govguidechem.com. This suggests that simple ether and alcohol functionalities generally exhibit good hydrolytic stability under neutral conditions.

Degradation processes for compounds like this compound in the environment would likely involve other pathways, such as atmospheric degradation by reaction with photochemically-produced hydroxyl radicals, as observed for 1-propoxy-2-propanol, which has an estimated atmospheric half-life of 15 hours nih.govguidechem.com.

Derivatization Reactions

Derivatization reactions of this compound are not extensively covered, but one specific instance of derivatization is mentioned: the formation of the formate (B1220265) ester of this compound. This can be produced via dehydrogenative coupling, for example, in a process involving the dehydrogenative coupling of methanol with 1-propoxy-2-propanol to produce 1-propoxy-2-propyl formate and hydrogen google.com. This indicates that the hydroxyl group of this compound can participate in esterification reactions.

Another general type of reaction mentioned for related glycol ethers is nucleophilic substitution, where an alkoxy group could potentially be replaced by other nucleophiles under suitable conditions benchchem.com. However, specific derivatization reactions tailored for the analysis or modification of this compound are not widely reported.

Reactions with Carbonyl Compounds for Heterocyclic Synthesis (e.g., 1,3-Oxazolidines)

This compound (PubChem CID: 82498) is an organic compound characterized by both an alcohol (hydroxyl) group and an ether linkage. Its reactivity in chemical transformations is primarily governed by the hydroxyl functionality. When considering reactions with carbonyl compounds for heterocyclic synthesis, it is crucial to differentiate between various types of heterocyclic products and the specific precursors required for their formation.

Formation of 1,3-Oxazolidines

1,3-Oxazolidines are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom in the ring. Their synthesis typically involves the condensation reaction between a 1,2-amino alcohol and a carbonyl compound (an aldehyde or a ketone) polimi.itnih.govlew.roacs.org. This reaction proceeds via the nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization involving the hydroxyl group and subsequent dehydration. For instance, the condensation of a beta-amino alcohol with a carbonyl compound can yield both imines and 1,3-oxazolidines polimi.it. Key to this synthesis is the presence of both an amino group and a hydroxyl group on adjacent carbons, allowing for the formation of the nitrogen- and oxygen-containing ring.

This compound is an alcohol and does not possess an amino group benchchem.comlgcstandards.comchemicalbook.comontosight.aizhishangchemical.com. Consequently, it cannot directly participate in the characteristic condensation reaction with carbonyl compounds to form 1,3-oxazolidines through the commonly reported pathways polimi.itnih.govlew.roacs.org. While some advanced synthetic methods describe the formation of 1,3-oxazolidines via the enantioselective addition of alcohols to imines (which are nitrogen-containing compounds derived from carbonyls and amines), followed by intramolecular cyclization nih.govacs.orgorganic-chemistry.org, this represents a multi-step process where the alcohol reacts with an imine, not directly with a simple carbonyl compound to form the 1,3-oxazolidine ring in a single step. The primary scope of this compound's direct reactions with carbonyl compounds does not include the formation of 1,3-oxazolidines.

General Reactions of this compound with Carbonyl Compounds (Acetal/Ketal Formation)

As an alcohol, this compound readily undergoes nucleophilic addition reactions with aldehydes and ketones, particularly in the presence of an acid catalyst, to form hemiacetals and subsequently acetals or ketals libretexts.orglibretexts.orgorganicchemexplained.com. Acetals (or ketals, when derived from ketones) are compounds where a carbon atom is bonded to two alkoxy (—OR) groups. This reaction typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, followed by nucleophilic attack by the alcohol's oxygen libretexts.orglibretexts.orgorganicchemexplained.com.

The formation of acetals and ketals is an equilibrium reaction, and the removal of water produced during the reaction is often necessary to drive the equilibrium towards product formation libretexts.orggoogle.com. While simple acetals formed from mono-alcohols like this compound and aldehydes/ketones are acyclic ethers, cyclic acetals can be formed when polyhydroxyl compounds (e.g., diols) react with carbonyl compounds libretexts.orggoogle.com. These cyclic acetals are indeed heterocyclic compounds, containing an oxygen atom within the newly formed ring. However, for this compound, which is a mono-alcohol, the direct reaction with simple aldehydes or ketones would yield acyclic acetals. If this compound were to react with a dicarbonyl compound, or if it were part of a larger molecule capable of intramolecular cyclization, then cyclic acetals could potentially form.

Detailed research findings and specific data tables illustrating the direct formation of heterocycles other than simple acyclic acetals/ketals from this compound and carbonyl compounds are not extensively documented in the readily available literature. The compound is more commonly recognized for its solvent properties and its role in industrial applications due to its dual hydrophilic and lipophilic nature ontosight.aizhishangchemical.com.

Based on a comprehensive review of scientific literature, there is a notable lack of specific research on the catalytic applications and surface chemistry of the compound This compound concerning its heterogeneous catalysis for oxidation and dehydration on gold-supported metal oxides and cobalt oxide-based catalysts.

The provided outline, including topics such as "Adsorption of Propoxy Species on Catalytic Surfaces," "Dehydration to Alkenes and Dehydrogenation to Aldehydes," and catalytic oxidation pathways on Co₃O₄, aligns directly with extensive research conducted on simpler alcohols, specifically 1-propanol and 2-propanol (isopropanol) . In the context of catalysis, "propoxy species" refers to the intermediates formed when 1-propanol or 2-propanol adsorb and react on a catalyst surface.

The available research extensively covers:

The adsorption of 1-propanol and 2-propanol on Au/TiO₂ and Co₃O₄ surfaces, leading to the formation of 1-propoxy and 2-propoxy intermediates.

The subsequent catalytic pathways for these adsorbed propoxy species, including their dehydration to form propene and their dehydrogenation (oxidation) to produce propanal or acetone.

The role of the catalyst's properties, such as the metal oxidation states in cobalt oxide (Co³⁺ vs. Co²⁺), in influencing the reaction rates and selectivity for propanol conversion.

Conversely, scientific studies detailing the catalytic oxidation or dehydration of the specific molecule This compound under the conditions and with the catalysts mentioned in the outline could not be located. The existing literature on this compound and other propylene (B89431) glycol ethers primarily focuses on their synthesis from propylene oxide and alcohols, not their subsequent catalytic breakdown as described in the requested article structure.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" while adhering to the provided outline, as the topics within the outline pertain to the catalytic reactions of 1-propanol and 2-propanol.

Catalytic Applications and Surface Chemistry

Heterogeneous Catalysis for Alcohol Oxidation and Dehydration

Cobalt Oxide (Co₃O₄) Based Catalysts

Langmuir-Hinshelwood Mechanisms in Gas-Phase Reactions

The Langmuir-Hinshelwood mechanism is a fundamental model in surface catalysis, postulating that a reaction occurs between two molecules adsorbed onto the catalyst surface. studysmarter.co.uk This mechanism is central to understanding many heterogeneous catalytic processes, particularly in the gas phase. studysmarter.co.ukrsc.org The rate of reaction is dependent on the surface coverage of the adsorbed reactants. studysmarter.co.uk

While specific kinetic studies detailing a Langmuir-Hinshelwood mechanism for 2-propoxy-1-propanol are not extensively documented, the behavior of analogous compounds provides significant insight. For instance, the gas-phase oxidation of 2-propanol on cobalt oxide (Co₃O₄) nanoparticle catalysts is reported to follow a Langmuir-Hinshelwood pathway. chemrxiv.orgaip.org In such a mechanism, 2-propanol and an oxidant (like oxygen) would co-adsorb onto active sites on the catalyst surface, followed by a surface reaction to form products and subsequent desorption of these products. chemrxiv.orgaip.orgresearchgate.net It is assumed that the surface is uniform, adsorption is in equilibrium, and the surface reaction is the rate-determining step. studysmarter.co.uk Given the structural similarities, it is plausible that gas-phase reactions involving this compound on solid catalysts would also be governed by a similar mechanism, where the alcohol and other reactants compete for and react on active surface sites.

Metal-Organic Frameworks (MOFs) in Alcohol Dehydration

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov Their tunable structures and large surface areas make them promising catalysts for a variety of reactions, including alcohol dehydration. acs.org

Research into the dehydration of 2-propanol using the MOF UiO-66 offers a strong model for understanding how a related ether alcohol like this compound might behave. UiO-66 has been shown to be an active catalyst for 2-propanol dehydration, yielding both propene and di-isopropyl ether. acs.org

In the context of the UiO-66 MOF, specific active sites on the zirconium-based nodes have been identified as crucial for catalysis. Studies suggest that the formation of propene from 2-propanol occurs at node pair sites. These sites are composed of a zirconium site with a terminal hydroxyl group (Zr-μ₁-OH) adjacent to a zirconium atom with a missing linker, creating a vacancy. acs.org This combination of a Brønsted acid site (the hydroxyl group) and a Lewis acid site (the coordinatively unsaturated zirconium) is believed to facilitate the elimination reaction. acs.org

The selectivity of the catalytic process on UiO-66 is highly sensitive to the nature of the ligands attached to the zirconium nodes. acs.org The presence of different ligands, such as formate (B1220265), acetate, hydroxyl, or alkoxy groups, can alter the reaction pathway. For ether formation, specifically the production of di-isopropyl ether from 2-propanol, the density of 2-propoxy ligands on the nodes is a key factor. acs.org A proposed mechanism involves a bimolecular reaction between a surface-bound 2-propoxy group at a defect site and an incoming 2-propanol molecule. acs.org This suggests that for reactions involving this compound, the formation of specific surface-bound alkoxy intermediates would be a critical step, and the engineering of node ligands could be used to control selectivity towards desired products, such as larger ethers or dehydration products.

Electrocatalytic Oxidation Processes

The electrocatalytic oxidation of alcohols is a vital process for applications such as fuel cells and chemical sensors. While research on this compound is limited, studies on similar short-chain alcohols like 1-propanol (B7761284) and 2-propanol provide a basis for understanding its potential behavior. Various metals, including platinum (Pt), palladium (Pd), and gold (Au), have been investigated as electrocatalysts. osti.gov

In alkaline media, palladium has demonstrated higher activity and better stability for 2-propanol oxidation compared to platinum and gold. osti.gov Bifunctional catalysts, such as PtIr, have also been studied to enhance the oxidation of primary alcohols. researchgate.net The mechanism typically involves the adsorption of the alcohol onto the catalyst surface, followed by oxidative removal of hydrogen atoms and, potentially, C-C bond cleavage. For this compound, the presence of the ether linkage would likely influence the adsorption geometry and the subsequent oxidation pathway.

Catalyst SystemAlcohol StudiedKey FindingsReference
Pd, Pt, Au2-PropanolPd shows higher current density and a more negative onset potential than Pt and Au in alkaline medium. osti.gov
Rh porphyrin on carbon1-Propanol, 2-PropanolEffective for electro-oxidation of aliphatic alcohols at low overpotentials. rsc.org
PtIrPrimary alcoholsEnhanced activity for electrooxidation compared to single-metal catalysts. researchgate.net

Catalyst Design, Characterization, and Deactivation Studies

Effective catalyst design is paramount for optimizing the conversion of this compound. This involves selecting appropriate materials, such as supported metals or solid acids, and tailoring their properties. For example, in the dehydration of propanols, catalysts like silica-alumina, zeolites (e.g., ZSM-5), and metal oxides (e.g., γ-alumina) are commonly used. osti.gov The choice of catalyst influences whether the reaction favors intramolecular dehydration to an alkene or intermolecular dehydration to an ether. osti.gov

Characterization of these catalysts is essential to understand their structure-activity relationships. Techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are used to determine the physical and chemical properties of the catalyst, including its crystal structure and the nature of surface species. acs.orgajol.info

Catalyst deactivation is a critical issue in industrial processes and can occur through several mechanisms, including poisoning, coking, and thermal degradation. ammoniaknowhow.comchemcatbio.org Poisoning involves the strong chemisorption of impurities on active sites, while coking is the deposition of carbonaceous residues on the catalyst surface. ammoniaknowhow.comchemcatbio.orgchalmers.se For instance, in the dehydration of 1-propanol over a Cu-ZSM-5 catalyst, a gradual decrease in alcohol conversion over time was attributed to coking. osti.gov Mitigating deactivation might involve catalyst regeneration or designing more robust materials. chemcatbio.org

Mechanistic Insights into Catalytic Sites and Reaction Intermediates

Understanding the reaction mechanism at a molecular level is key to controlling catalytic outcomes. For alcohol reactions, the formation of surface alkoxy intermediates is a frequently observed step. soton.ac.uk For example, when 1-propanol adsorbs on a TiO₂ surface, it can dissociate to form a surface-bound propoxy group and a hydroxyl group. ajol.infoajol.info This propoxy intermediate is relatively stable and is a precursor to further reactions like dehydration. ajol.infoajol.info

The dehydration of alcohols can proceed through different mechanistic pathways depending on the nature of the catalyst's active sites.

E1 Mechanism: On strong solid acids, dehydration often follows an E1 pathway, involving a carbocation intermediate. conicet.gov.ar

E2 Mechanism: On amphoteric oxides with both acidic and basic sites, a concerted E2 mechanism is common. soton.ac.ukconicet.gov.ar

E1cB Mechanism: On strongly basic catalysts, an E1cB mechanism involving a carbanion intermediate can occur. conicet.gov.ar

For ether formation from alcohols like 2-propanol on MOF catalysts, a bimolecular nucleophilic substitution (Sₙ2) mechanism has been proposed. acs.org This involves the reaction of a surface alkoxy species with an alcohol molecule from the gas phase. acs.org It is reasonable to infer that reactions of this compound would proceed via similar surface intermediates and pathways, with the specific outcome being dictated by the catalyst's acid-base properties and structure.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Purity Assessment and Product Analysis

Chromatographic methods are indispensable for separating and quantifying components in complex mixtures, making them vital for purity assessment and product analysis of 2-Propoxy-1-propanol.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. GC-MS is routinely employed for:

Purity Determination: Identifying and quantifying the main component and any volatile impurities present in a sample.

Isomer Differentiation: Distinguishing this compound from its structural isomers, such as 1-Propoxy-2-propanol (B75130), based on their distinct retention times and fragmentation patterns.

Trace Analysis: Detecting low levels of contaminants or by-products.

For instance, in the analysis of alkoxyalcohols, including the isomer 1-Propoxy-2-propanol (PubChem CID: 15286), headspace GC-MS has been effectively used to determine selected ions and retention times. For 1-Propoxy-2-propanol, characteristic mass spectral ions have been reported at m/z 45, 73, 103, and 118, with a retention time of approximately 9.19 minutes under specific conditions researchgate.net. This illustrates how GC-MS provides a unique "fingerprint" for such compounds, enabling their definitive identification and quantification in various matrices. The technique typically involves an inert carrier gas (e.g., Helium) and a temperature program tailored to achieve optimal separation mst.dk.

High-Performance Liquid Chromatography (HPLC) is primarily utilized for the separation and analysis of non-volatile or thermally labile compounds. While this compound itself is relatively volatile and often analyzed by GC-MS, HPLC becomes critical when assessing its presence in less volatile formulations, or for the analysis of its non-volatile derivatives or reaction products.

HPLC methods typically involve a stationary phase (e.g., reverse-phase C18 column) and a mobile phase (e.g., mixtures of acetonitrile (B52724) and water, often with acidic modifiers like phosphoric acid or formic acid for MS compatibility) sielc.comsielc.com. For example, a derivative, 1-Propanol (B7761284), 2-[2-(benzoyloxy)propoxy]-, 1-benzoate (PubChem CID: 20109-39-1), has been successfully analyzed using reverse-phase HPLC with an acetonitrile/water/phosphoric acid mobile phase sielc.comsielc.com. Such applications highlight HPLC's utility in the broader context of products or processes involving this compound, particularly for impurities or components that are not amenable to GC-MS.

Vibrational Spectroscopy for Structural Elucidation and Intermolecular Interactions

Vibrational spectroscopy techniques, such as FTIR and vSFS, provide valuable information about the functional groups present in this compound and how these molecules interact with their environment.

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and elucidating the molecular structure of organic compounds. The interaction of infrared radiation with molecular vibrations produces a unique absorption spectrum characteristic of the compound. For this compound, key vibrational modes and their approximate absorption ranges would include:

O-H Stretching: A broad absorption band typically observed in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group (-OH) in alcohols. This band's shape and position can also indicate hydrogen bonding interactions.

C-H Stretching: Multiple sharp bands in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of methyl (-CH₃) and methylene (B1212753) (-CH₂) groups.

C-O Stretching: Strong absorption bands in the 1000-1200 cm⁻¹ region, indicative of the carbon-oxygen single bond in both the alcohol and ether functionalities. For example, the C-O stretching vibration for adsorbed 2-propoxy groups has been observed around 1134 cm⁻¹ acs.org.

C-H Bending: Bands in the 1350-1470 cm⁻¹ range for various C-H bending modes.

FTIR provides a rapid and non-destructive method for confirming the presence of characteristic functional groups and can be used for quality control by comparing spectra of unknown samples to reference spectra.

Vibrational Sum Frequency Spectroscopy (vSFS) is a surface-sensitive nonlinear optical technique particularly powerful for studying molecular structures and orientations at interfaces (e.g., liquid-air, solid-liquid interfaces). Unlike conventional IR or Raman spectroscopy, vSFS is inherently surface-specific, as it requires a non-centrosymmetric environment, which is typically found at interfaces aip.orgchemrxiv.orgaip.org.

For this compound, vSFS can provide unique insights into:

Interfacial Adsorption and Orientation: How the molecule adsorbs at an interface and its preferred orientation. Given its amphiphilic nature (containing both polar hydroxyl and nonpolar propoxy groups), this compound is expected to exhibit specific orientations at interfaces, which can be probed by analyzing the intensity and polarization of its vibrational modes.

Intermolecular Interactions: The nature of interactions between this compound molecules themselves, and with other species (e.g., water, solvents, solid surfaces) at the interface.

Surface Reactions: Monitoring chemical changes or catalytic processes occurring at interfaces where this compound is involved.

Studies on similar alcohols, such as 2-propanol, have demonstrated the utility of vSFS in understanding their adsorption behavior on metal oxide surfaces (e.g., Co₃O₄(001) and TiO₂) and the influence of co-adsorbed water aip.orgchemrxiv.orgaip.orgresearchgate.netresearchgate.net. For instance, vSFS has revealed that 2-propanol adsorbs molecularly on Co₃O₄(001), and the presence of water can inhibit deprotonation aip.orgaip.org. These findings, while specific to 2-propanol, highlight the potential of vSFS to elucidate the complex interfacial chemistry of this compound, particularly its interactions with catalysts or in solvent mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the complete molecular structure of organic compounds. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the connectivity of atoms and the chemical environment of specific nuclei within the molecule.

For this compound (CH₃CH₂CH₂OCH(CH₃)CH₂OH), the expected NMR spectral features would be:

¹H NMR Spectroscopy:

Hydroxyl Proton (-OH): Typically appears as a broad singlet, with its chemical shift highly dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange phenomena. It can be identified by D₂O exchange experiments docbrown.info.

Protons on C1 (CH₂OH): A multiplet (e.g., doublet of doublets or triplet) depending on coupling to adjacent protons.

Proton on C2 (CH-O-): A complex multiplet, as it is chiral and coupled to multiple adjacent protons.

Protons of the Propoxy Group (CH₃CH₂CH₂O-):

Terminal methyl (CH₃): A triplet.

Methylene adjacent to oxygen (OCH₂): A triplet.

Inner methylene (CH₂): A sextet or quintet.

Methyl Protons on C2 (CH₃-CH-O-): A doublet due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy:

Each chemically distinct carbon atom in the molecule will give rise to a separate signal.

C1 (CH₂OH): Expected around 60-70 ppm.

C2 (CH-O-): Expected around 70-85 ppm.

Propoxy Group Carbons (CH₃CH₂CH₂O-):

Terminal methyl (CH₃): Around 10-20 ppm.

Inner methylene (CH₂): Around 20-30 ppm.

Methylene adjacent to oxygen (OCH₂): Around 65-75 ppm.

Methyl Carbon on C2 (CH₃-CH-O-): Around 15-25 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to confirm assignments and establish connectivity, particularly for complex spectra researchgate.netresearchgate.net. NMR is invaluable for confirming the synthesized structure, identifying impurities, and assessing the purity of this compound by integrating signal areas.

Table 1: Expected NMR Chemical Shifts for this compound

Proton/Carbon Type¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Multiplicity (¹H NMR)
-OH2.0 - 5.0 (variable)-Broad singlet
CH₂OH3.4 - 3.860 - 70Multiplet
CH-O- (C2)3.8 - 4.270 - 85Multiplet
CH₃ (on C2)1.1 - 1.315 - 25Doublet
OCH₂ (propoxy)3.3 - 3.665 - 75Triplet
CH₂ (propoxy)1.4 - 1.720 - 30Sextet/Quintet
CH₃ (propoxy)0.8 - 1.010 - 20Triplet

Note: Chemical shifts are approximate and can vary depending on solvent, concentration, and temperature.

¹H NMR and ¹³C NMR for Chemical Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for confirming the chemical structure of this compound. These techniques provide detailed information about the connectivity of atoms and the electronic environment of protons and carbons within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound (CH₃-CH(O-CH₂CH₂CH₃)-CH₂OH) would exhibit distinct signals corresponding to the different proton environments. The hydroxyl proton (-OH) typically appears as a singlet, which is exchangeable with deuterium (B1214612) oxide (D₂O), causing its signal to disappear or broaden upon D₂O addition. docbrown.info The protons on the carbon bearing the hydroxyl group (-CH₂OH) would show characteristic chemical shifts and coupling patterns influenced by the adjacent chiral center (C2). The proton on the chiral carbon (C2, -CH(O-)) would appear as a complex multiplet due to coupling with neighboring protons. The methyl group attached to C2 (-CH₃) would typically present as a doublet. The protons of the propoxy chain (-OCH₂CH₂CH₃) would yield separate signals for the methylene groups adjacent to oxygen (-OCH₂-), the internal methylene group (-CH₂-), and the terminal methyl group (-CH₃), each with characteristic chemical shifts and coupling patterns. docbrown.inforsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound would reveal six distinct carbon environments, consistent with its molecular structure. Carbons directly bonded to oxygen atoms, such as the C1 carbon (bearing the -OH group) and the alpha-carbon of the propoxy group (-OCH₂-), are typically deshielded and appear at higher chemical shifts. docbrown.info The chemical shifts of other carbons in the molecule, including the methyl group on C2 and the remaining carbons of the propoxy chain, would also be characteristic of their respective electronic environments. docbrown.info

Table 1: Expected NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional Group (Proton/Carbon)¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
-OH (hydroxyl proton)1.5 - 5.5 (variable)-
-CH₂OH (alpha carbon to OH)3.3 - 4.060 - 70
-CH(O-) (alpha carbon to ether)3.0 - 4.570 - 85
-OCH₂- (alpha carbon of propoxy)3.3 - 3.865 - 75
-CH₂- (beta carbon of propoxy)1.4 - 1.820 - 30
-CH₃ (terminal methyl, propoxy)0.8 - 1.010 - 15
-CH₃ (methyl on C2)1.0 - 1.315 - 25

Note: These are general ranges; actual shifts depend on specific molecular environment and solvent.

Multi-dimensional NMR for Complex Mixtures

In complex mixtures, where spectral overlap in one-dimensional NMR spectra can hinder accurate assignment, multi-dimensional NMR techniques become indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. researchgate.netusda.govaston.ac.ukpnas.org

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between coupled protons, allowing for the identification of protons on adjacent carbons. For this compound, COSY would establish connectivity within the propanol (B110389) backbone and the propoxy chain by showing cross-peaks between vicinal protons. pnas.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides correlations between directly bonded protons and carbons. This is particularly useful for assigning specific carbon signals to their attached protons, resolving ambiguities that may arise from overlapping signals in 1D spectra. usda.gov

These multi-dimensional techniques allow for the unambiguous assignment of all proton and carbon signals, even in the presence of impurities or other components in a mixture, by providing a network of correlations that define the molecular structure. researchgate.netaston.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical tool for determining the molecular weight of this compound and for gaining structural information through its characteristic fragmentation patterns.

Molecular Weight Determination: The molecular ion (M⁺) of this compound (C₆H₁₄O₂) would be observed at m/z 118, confirming its molecular weight of 118.17 g/mol . nih.govchem960.comfishersci.canih.gov The presence of an M+1 peak (due to the natural abundance of ¹³C) and M+2 peaks (if applicable) can further corroborate the molecular formula.

Fragmentation Analysis: Alcohols and ethers undergo characteristic fragmentation pathways under electron ionization conditions. docbrown.infolibretexts.orgdocbrown.infomiamioh.edu

Alpha-Cleavage: A highly characteristic fragmentation for alcohols involves cleavage of a bond adjacent to the carbon bearing the hydroxyl group (alpha-cleavage). For this compound, alpha-cleavage could occur on either side of the C1-OH group or the C2-O-C ether linkage.

Cleavage of the C1-C2 bond, leading to loss of the -CH(OCH₂CH₂CH₃)CH₃ radical, would produce a fragment at m/z 31 ([CH₂OH]⁺), which is characteristic of primary alcohols. libretexts.orgdocbrown.info

Cleavage adjacent to the ether oxygen on C2 could lead to the loss of the methyl group (m/z 15) or the hydroxymethyl group (m/z 31) from C2, or the propoxy group (m/z 43, [CH₂CH₂CH₃]⁺) from the ether linkage, forming various oxonium ions. docbrown.infomiamioh.edu

Loss of Water: Alcohols commonly undergo dehydration, leading to the loss of a water molecule (18 Da) and the formation of an [M-18]⁺ peak (m/z 100). libretexts.org This rearrangement is often favorable, yielding an alkene-like radical ion.

Loss of Alkyl Radicals: Fragmentation of the propoxy chain can lead to the loss of smaller alkyl radicals (e.g., methyl, ethyl, propyl), generating corresponding fragment ions. miamioh.edu

Table 2: Expected Major Fragmentation Ions for this compound in Mass Spectrometry

m/z ValueProposed Fragment IonOrigin/Process
118[C₆H₁₄O₂]⁺Molecular Ion
100[M-H₂O]⁺Loss of water
87[M-CH₂OH]⁺Alpha-cleavage
75[M-C₃H₇]⁺Loss of propyl radical from ether
45[CH₃CHOH]⁺ or [CH₃CH₂O]⁺Alpha-cleavage (from propanol part or ether part) docbrown.info
31[CH₂OH]⁺Alpha-cleavage (characteristic of primary alcohol) libretexts.orgdocbrown.info

Note: Specific relative intensities would depend on instrument conditions and molecular stability.

Surface-Sensitive Spectroscopies for Adsorption Studies (e.g., X-ray Photoelectron Spectroscopy (XPS))

When this compound interacts with surfaces, such as those of catalysts or solid supports, X-ray Photoelectron Spectroscopy (XPS) is a valuable technique for studying adsorption phenomena. XPS provides information on the elemental composition, chemical states, and surface coverage of adsorbed species. acs.orgcmu.educmu.edukent.ac.uk

Elemental Composition and Chemical States: XPS can detect the presence of carbon and oxygen from this compound on the surface. The C 1s and O 1s core-level spectra are particularly informative.

C 1s Spectrum: Different carbon environments within this compound (e.g., C-C, C-O-H, C-O-C) exhibit distinct binding energies. Shifts in these binding energies upon adsorption can indicate changes in the chemical environment due to interaction with the surface. For instance, the formation of surface alkoxide species (R-O-surface) from the alcohol group would lead to a characteristic shift in the C 1s peak associated with the carbon directly bonded to the oxygen. acs.org

O 1s Spectrum: The O 1s spectrum can differentiate between oxygen atoms in hydroxyl groups and ether linkages. Changes in their binding energies can provide insights into the nature of the surface interaction, such as hydrogen bonding, coordination to metal sites, or dissociative adsorption leading to O-H bond breaking. acs.orgresearchgate.net

Adsorption Mechanism (Molecular vs. Dissociative): XPS can help determine if this compound adsorbs intact (molecular adsorption) or if it undergoes bond scission, such as the O-H bond breaking to form an alkoxide (dissociative adsorption). acs.orgkent.ac.uk For example, studies on aliphatic alcohols on TiO₂ surfaces have shown dissociative adsorption at room temperature, forming alkoxide and hydroxide (B78521) groups, identifiable by XPS. acs.org

Surface Coverage: By analyzing the intensity of the characteristic carbon and oxygen peaks relative to the substrate signals, XPS can provide quantitative information about the surface coverage of adsorbed this compound.

Advanced Techniques for Radical Intermediate Characterization (e.g., Electron Nuclear Double Resonance (ENDOR))

In chemical reactions involving this compound, such as oxidation, decomposition, or catalytic transformations, radical intermediates may be formed. Characterizing these transient species is crucial for understanding reaction mechanisms. Electron Nuclear Double Resonance (ENDOR) spectroscopy is a powerful technique for this purpose.

ENDOR Spectroscopy: ENDOR is a magnetic resonance technique that provides highly resolved hyperfine coupling constants, which are typically obscured in Electron Paramagnetic Resonance (EPR) spectra due to unresolved hyperfine interactions. researchgate.net These hyperfine couplings are direct measures of the interaction between the unpaired electron spin and nearby nuclear spins (e.g., ¹H, ¹³C), providing precise information about the distribution of the unpaired electron density within the radical. researchgate.netohsu.edu

Application to this compound Radicals: If this compound participates in a reaction that generates radical intermediates (e.g., hydrogen atom abstraction from the alpha-carbon to the hydroxyl group, or from a carbon adjacent to the ether oxygen), ENDOR can:

Identify Radical Centers: Pinpoint the exact location of the unpaired electron within the molecule.

Elucidate Electronic Structure: Provide detailed insights into the electronic structure and conformation of the radical.

Distinguish Isomeric Radicals: Differentiate between various possible radical isomers that might form, which is often challenging with other techniques.

The characterization of radical intermediates using ENDOR has been demonstrated in the oxidation chemistry of various organic compounds, including alcohols and enols, providing critical mechanistic insights. researchgate.netohsu.edunih.govresearchgate.net

Techniques for Studying Photodissociation Dynamics (e.g., High-n Rydberg-atom Time-of-Flight)

The study of photodissociation dynamics investigates how molecules break apart upon absorbing light, providing fundamental insights into excited-state chemistry and bond-breaking processes. For this compound, understanding its photodissociation pathways is relevant, especially if it is exposed to ultraviolet (UV) radiation.

High-n Rydberg-atom Time-of-Flight (TOF) Spectroscopy: This technique is particularly well-suited for studying the dynamics of H-atom elimination from molecules, including alcohols, upon UV excitation. aip.orgresearchgate.netaip.orgresearchgate.net In this method, molecules are excited by a photolysis laser, and the nascent H-atom products are then excited to high-n Rydberg states by a probe laser. These Rydberg atoms are highly sensitive to electric fields and their flight times to a detector provide information about their translational energy distribution. aip.orgresearchgate.netaip.org

Information Gained:

Bond Fission Pathways: By analyzing the translational energy and angular distributions of the H-atom products, it is possible to determine which specific C-H or O-H bonds are breaking and the relative branching ratios for different dissociation channels. Studies on simpler alcohols like methanol (B129727), ethanol (B145695), 1-propanol, and 2-propanol have shown that O-H bond fission is a primary H-atom production channel upon UV photodissociation. aip.orgresearchgate.netaip.orgresearchgate.net

Translational Energy Release: The kinetic energy of the photofragments provides insights into the energy partitioning during dissociation and the nature of the repulsive excited state involved. aip.orgresearchgate.netaip.org

Anisotropy Parameter (β): The angular distribution of the H-atom products, quantified by the anisotropy parameter (β), reveals information about the symmetry of the excited electronic state from which dissociation occurs and the lifetime of the excited state relative to the molecular rotation. aip.orgresearchgate.netaip.org

Applying High-n Rydberg-atom TOF to this compound would allow for a detailed investigation of its UV photodissociation mechanisms, providing valuable data on bond strengths, excited-state lifetimes, and the dynamics of energy redistribution leading to bond cleavage.

X-ray Diffraction (XRD) for Catalyst Crystalline Structure

When this compound is involved in catalytic reactions, such as its synthesis or conversion to other products, the characterization of the catalyst's crystalline structure is paramount. X-ray Diffraction (XRD) is the primary technique for this purpose, providing information on phase composition, crystallite size, and lattice parameters.

Phase Identification: XRD patterns consist of a series of peaks, each corresponding to a specific set of crystal planes within a material. By comparing these patterns to databases (e.g., JCPDS/ICDD), the crystalline phases present in a catalyst (e.g., metal oxides, zeolites, supported metal nanoparticles) can be identified. osti.govmdpi.comacs.org This is crucial for understanding the active sites and support interactions in catalysis involving this compound.

Crystallite Size Determination: The breadth of the diffraction peaks in an XRD pattern is inversely related to the crystallite size. Using the Scherrer equation, the average size of the crystalline domains can be estimated. mdpi.com Smaller crystallite sizes often imply higher surface areas and potentially more active sites for catalytic reactions.

Lattice Parameters and Structural Changes: Precise measurement of peak positions allows for the determination of lattice parameters, which can indicate strain or doping within the catalyst structure. XRD can also monitor structural changes in the catalyst due to various treatments (e.g., reduction, oxidation, calcination) or during the catalytic reaction itself, such as the formation of new phases or changes in existing ones. osti.govmdpi.commdpi.com For example, XRD has been used to characterize Ru/Al₂O₃ catalysts for ethanol conversion, showing the presence of RuO₂. mdpi.com Similarly, it is applied to study cobalt-based catalysts for higher alcohol synthesis, revealing changes in alloy particles and carbide formation. mdpi.com

Table 3: Key Information Provided by X-ray Diffraction in Catalyst Characterization

ParameterInformation ProvidedRelevance to Catalysis of this compound
Phase IdentificationCrystalline compounds present (e.g., metal oxides, metals)Identifies active components and support materials
Crystallite SizeAverage size of crystalline domainsInfluences surface area and catalytic activity
Lattice ParametersUnit cell dimensionsIndicates structural integrity, strain, doping
Peak IntensityRelative abundance of crystalline phasesQuantifies catalyst composition
Peak BroadeningPresence of amorphous phases, defectsAffects reactivity and stability

Computational Chemistry and Theoretical Modeling

Quantum-Chemical Calculations for Electronic Structure and Reactivity

Quantum-chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. stackexchange.com It is effective for determining the geometries of ground states, where the molecule is most stable, and transition states, which are the high-energy structures that exist transiently between reactants and products. cam.ac.uk Although DFT is technically a ground-state theory, its application allows for the calculation of the potential energy surface, which is crucial for understanding reaction kinetics and thermodynamics. stackexchange.com

For 2-propoxy-1-propanol, DFT calculations can predict key thermodynamic properties. While specific studies are not abundant, established methods like the Joback and Crippen methods provide estimations for such values.

Table 1: Calculated Thermodynamic Properties for this compound

PropertyValueUnitSource/Method
Standard Gibbs free energy of formation (ΔfG°)-244.62kJ/molJoback Calculated Property
Enthalpy of formation at standard conditions (ΔfH°gas)-456.90kJ/molJoback Calculated Property
Enthalpy of fusion at standard conditions (ΔfusH°)13.05kJ/molJoback Calculated Property
Enthalpy of vaporization at standard conditions (ΔvapH°)47.65kJ/molJoback Calculated Property

This interactive table presents thermodynamic data for this compound calculated using established computational methods.

Studies on related alcohols, such as the dehydration of 1-propanol (B7761284) and 2-propanol, demonstrate the power of DFT in mapping reaction pathways. acs.orgarxiv.orgarxiv.org For instance, DFT calculations on propanol (B110389) dehydration in zeolite catalysts have been used to determine the Gibbs free energy barriers for competing mechanisms, such as those leading to ether formation versus alkene formation. acs.org These studies show that the formation of a surface propoxy species is a pivotal step in the reaction. acs.org

The interaction of this compound with surfaces is critical in catalysis and materials science. DFT calculations are instrumental in exploring these adsorption mechanisms. Studies on similar molecules like 2-propanol reveal that adsorption can be either molecular (physisorption) or dissociative (chemisorption), where chemical bonds within the molecule are broken upon interaction with the surface. researchgate.netresearchgate.net

On surfaces like anatase TiO2, 2-propanol has been shown to adsorb molecularly at high coverages, while dissociative adsorption with the cleavage of the O-H bond is favored at lower coverages. researchgate.net On Ga-rich GaAs(100) surfaces, quantum-chemical calculations indicate that 2-propanol can dissociate via two main pathways: rupture of the O-H bond to form a 2-propoxy group and a hydrogen atom, or rupture of the C-OH bond to yield an OH group and a 2-propyl radical. researchgate.netresearchgate.net

Furthermore, DFT studies on the adsorption of various alkoxy species, including 1-propoxy and 2-propoxy, on a Cu(110) surface highlight the critical role of van der Waals (vdW) interactions. osti.gov Including vdW corrections in DFT calculations is essential to correctly predict the hierarchy of binding strengths, showing that stability generally increases with the length of the alkyl chain.

Table 2: DFT-Calculated Adsorption Energies of Alkoxy Species on Cu(110)

Alkoxy SpeciesAdsorption Energy (PBE+vdW) (eV)
Methoxy-0.42
Ethoxy-0.54
1-Propoxy-0.66
2-Propoxy-0.62
1-Butoxy-0.78
2-Butoxy-0.76

This interactive table shows that the inclusion of van der Waals forces in DFT calculations is crucial for determining the relative binding strength of different alkoxy intermediates on a copper surface. A more negative value indicates stronger adsorption.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations provide a way to study the time-evolution of a chemical system by calculating the forces on atoms "on-the-fly" from electronic structure theory. acs.org This method is particularly valuable for understanding dynamic processes at interfaces and the role of solvent molecules. acs.orgresearchgate.netiisc.ac.in

AIMD simulations offer molecular-level insight into the pathways of catalytic reactions. aip.orgaip.org A combined experimental and AIMD study on the interaction of 2-propanol with a Co3O4(001) surface provides a powerful example. aip.orgaip.orgresearchgate.netchemrxiv.org The simulations revealed that 2-propanol adsorbs molecularly, and the specific adsorption geometry, where the O-H bond does not point toward the surface, is responsible for the lack of dissociation. aip.orgchemrxiv.org AIMD can be used to analyze radial distribution functions, which provide information about the average distance between different atoms, confirming that the binding of molecules like 2-propanol to a surface occurs through the oxygen atom. acs.org

Theoretical Prediction of Reaction Pathways and Energy Barriers

A primary goal of computational chemistry is to predict the most likely pathways a reaction will follow and the energy required for each step.

Theoretical studies on the unimolecular decomposition of propoxy radicals, which are key intermediates in the oxidation and combustion of propanols, have identified their major dissociation channels. osti.gov For the n-propoxy radical, the dominant pathway is a β-scission reaction that produces an ethyl radical and formaldehyde. For the i-propoxy radical, the major products are an acetaldehyde (B116499) molecule and a methyl radical. osti.gov

In the context of catalysis, DFT calculations have been used to map the complex reaction network for propanol deoxygenation on a tungsten carbide (WC) surface. semanticscholar.org The calculations predicted that the initial O-H bond scission is kinetically favored, leading to a propoxy intermediate. This intermediate is then dehydrogenated to propanal, which readily undergoes C=O bond scission with a low activation barrier. semanticscholar.org

Activation Energy Calculation for Chemical Transformations

Computational chemistry provides powerful tools for investigating the reaction kinetics of this compound. While specific, published activation energy (Ea) calculations for this exact compound are scarce, the methodologies are well-established through studies of similar propylene (B89431) glycol ethers and alcohols. Theoretical models, particularly Density Functional Theory (DFT), are frequently employed to map reaction pathways and determine the energy barriers associated with chemical transformations. acs.org

These calculations are critical for understanding reaction mechanisms, predicting reaction rates, and ensuring process safety, especially in industrial synthesis. For example, in the synthesis of propylene glycol butyl ether from propylene oxide, DFT calculations were used to elucidate the reaction pathways and associated energies. acs.org Such studies often investigate key reaction steps, such as the ring-opening of an epoxide or the oxidation of an alcohol group. The oxidation of alcohols, a common transformation for compounds like this compound, has been studied computationally. Research on the catalytic oxidation of 2-propanol on cobalt oxide (Co3O4) nanoparticles identified reaction temperatures that correspond to the highest conversion rates, providing indirect insight into the energy barriers of the process. chemrxiv.orgaip.org

The activation energy for a given transformation is calculated as the difference in energy between the transition state and the ground state of the reactants. By modeling these structures, chemists can predict how factors like catalyst choice, solvent, and temperature will influence the reaction's feasibility and speed.

Reaction TypeMethodology ExampleSignificance of Calculation
Alcohol OxidationDFT calculations to model the transition state of hydroxyl group oxidation to a ketone.Predicts catalyst efficiency and optimal reaction temperatures.
Ether CleavageModeling the energy barrier for breaking the C-O-C ether linkage under acidic or basic conditions.Assesses the stability of the compound and potential degradation pathways.
Thermal DecompositionCalculating the energy required to initiate bond-breaking at elevated temperatures.Informs process safety and hazard assessment by identifying runaway reaction potential. acs.org

Kinetic Isotope Effects for Mechanism Validation

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step. github.iowikipedia.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to the rate of the same molecule with a heavier isotope (kH) at the same position (KIE = kL/kH). wikipedia.org While specific KIE studies focused on this compound are not prominent in the literature, the principles are widely applied to analogous systems to validate proposed mechanisms.

A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. github.io For instance, replacing the hydrogen on the hydroxyl group of this compound with deuterium (B1214612) (D) would be expected to produce a significant primary KIE (typically kH/kD > 2) if the O-H bond is broken in the slowest step of the reaction. github.iolibretexts.org This has been demonstrated in studies of alcohol photodissociation, where isotope labeling of 1-propanol and 2-propanol confirmed that O-H bond fission is the primary pathway. researchgate.net

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org These effects are smaller (typically kH/kD ≈ 0.8–1.4) and provide information about changes in hybridization at the labeled carbon atom during the transition state. wikipedia.orglibretexts.org

Computational modeling can predict KIE values by calculating the vibrational frequencies of the ground state and transition state for both isotopologues. The differences in zero-point energy (ZPE) between the C-H and C-D bonds are the primary origin of the KIE. github.io These theoretical predictions can then be compared with experimental results to provide strong evidence for or against a proposed reaction pathway.

Type of KIEDescriptionTypical kH/kD ValueMechanistic Insight for this compound
Primary NormalIsotopically-labeled bond is broken in the rate-determining step.> 1.5Observed if the C-H or O-H bond is cleaved in the slowest step (e.g., oxidation).
Secondary NormalHybridization of the labeled carbon changes from sp3 to sp2.1.0 - 1.4Could indicate the formation of a carbocation intermediate at the secondary carbon.
Secondary InverseHybridization of the labeled carbon changes from sp2 to sp3.< 1.0Could be observed in addition reactions where a trigonal center becomes tetrahedral.

Molecular Modeling of Intermolecular Interactions

Hydrogen Bonding and Van der Waals Force Analysis

The molecular structure of this compound, featuring a hydroxyl group (-OH) and an ether linkage (-O-), dictates its capacity for significant intermolecular interactions, primarily hydrogen bonding and van der Waals forces. Computational models provide detailed insight into these forces.

Hydrogen Bonding: The hydroxyl group is the principal site for hydrogen bonding. The hydrogen atom acts as a hydrogen bond donor, while the lone pairs on both the hydroxyl oxygen and the ether oxygen act as hydrogen bond acceptors. nih.gov This dual functionality allows this compound to form complex networks with itself and with other polar molecules, such as water or other alcohols. scispace.com Studies on binary mixtures of the related isomer, 1-propoxy-2-propanol (B75130), with various amines have confirmed the presence of strong intermolecular hydrogen bonding between the alcohol's hydroxyl group and the amine's nitrogen atom. researchgate.netresearchgate.net

Computational chemistry can quantify these interactions by calculating properties such as molecular surface area, polarizability, and intermolecular binding energies in simulated clusters of molecules.

PropertyValue/DescriptionReferenceSignificance
Hydrogen Bond Donor Count1 nih.govThe hydroxyl group can donate one hydrogen bond.
Hydrogen Bond Acceptor Count2 nih.govThe ether oxygen and hydroxyl oxygen can each accept a hydrogen bond.
Rotatable Bond Count4 nih.govIndicates molecular flexibility, affecting packing and viscosity.
Interaction TypeVan der Waals forces from the n-propoxy group.Contributes to overall cohesion and interaction with nonpolar molecules.

Simulation of Solution-Phase Behavior and Solvent Effects

Molecular modeling is instrumental in predicting how this compound behaves in solution and interacts with different solvents. While specific simulations for this compound are not widely published, studies on its isomer, 1-propoxy-2-propanol, and other glycol ethers demonstrate the powerful predictive capabilities of these methods.

Techniques such as Molecular Dynamics (MD) simulations and theoretical models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are used to simulate behavior at the molecular level. chemrxiv.orguni-regensburg.de These simulations can predict key thermodynamic properties of mixtures, including excess molar volumes (VmE), viscosity deviations (Δη), and vapor-liquid equilibria (VLE). uni-regensburg.deresearchgate.net

For instance, a comprehensive study on 1-propoxy-2-propanol used the COSMO-RS model to predict its phase behavior when mixed with water and various alcohols. uni-regensburg.de The simulations generated stable conformers of the molecule and calculated surface charge distributions to model intermolecular interactions, successfully predicting properties like activity coefficients. uni-regensburg.de Furthermore, experimental and modeling studies of liquid-liquid equilibria in 1-propoxy-2-propanol and water mixtures have been correlated using models like UNIQUAC, which helps in designing separation processes. researchgate.net

These computational approaches allow researchers to:

Predict miscibility and phase separation in different solvents. researchgate.net

Understand how the balance of hydrophilic (hydroxyl) and hydrophobic (propoxy) character influences solubility.

Calculate thermodynamic parameters that govern the behavior of the solution, providing data essential for chemical process design and optimization. uni-regensburg.de

Prediction of Environmental Fate Parameters

Theoretical models and computational algorithms are essential for predicting the environmental fate of chemicals like this compound, especially when extensive experimental data is unavailable. These models, often used by regulatory bodies, estimate how a chemical will partition between different environmental compartments (air, water, soil, biota) and how long it will persist.

Key parameters are calculated based on the molecule's structure. For the closely related isomer 1-propoxy-2-propanol, estimations for these parameters are available and provide a strong indication of the likely behavior of this compound.

Soil Adsorption Coefficient (Koc): This value predicts the tendency of a chemical to bind to soil organic matter. A low Koc value suggests that the chemical will not adsorb strongly to soil and is likely to be mobile. The estimated Koc for 1-propoxy-2-propanol is very low, indicating high mobility in soil. guidechem.com

Octanol-Water Partition Coefficient (log Kow or logP): This parameter measures a chemical's lipophilicity. The computed XLogP3-AA value for this compound is 0.7, suggesting a low potential for bioaccumulation in organisms. nih.gov

Henry's Law Constant: This constant relates the partial pressure of a substance in the air to its concentration in water. A low value, as estimated for 1-propoxy-2-propanol, indicates that the compound will tend to remain in the water phase rather than volatilizing into the air. nih.govalfa-chemistry.com

Atmospheric Degradation: Propylene glycol ethers are generally expected to undergo moderately rapid photodegradation in the atmosphere, with half-lives typically less than a day. oecd.org

ParameterPredicted ValueReferenceEnvironmental Implication
XLogP3-AA (log Kow)0.7 nih.govLow potential for bioaccumulation in aquatic organisms.
Soil Adsorption Coefficient (Koc)~2 (Estimated for isomer 1-propoxy-2-propanol) guidechem.comExpected to have very high mobility in soil. guidechem.com
Henry's Law Constant~3.4 x 10⁻⁷ atm·m³/mol (Estimated for isomer 1-propoxy-2-propanol) nih.govalfa-chemistry.comEssentially nonvolatile from water and moist soil surfaces. nih.gov
Atmospheric PhotodegradationModerately rapid (Estimated for class) oecd.orgExpected to degrade relatively quickly in the atmosphere.

Intermolecular Interactions and Solution Phase Phenomena

Solubilization Mechanisms and Dispersing Capabilities

2-propoxy-1-propanol's efficacy as a solvent and dispersing agent stems from its ability to interact favorably with a wide spectrum of chemical substances. ontosight.ai It is completely miscible with water and most organic solvents, a property that underpins its use in coatings, cleaners, and inks. cymitquimica.comatamanchemicals.comethersolvent.comnih.gov

The solubilization power of this compound is primarily governed by two types of intermolecular forces: hydrogen bonding and van der Waals interactions.

Hydrogen Bonding: The presence of a hydroxyl (-OH) group in the molecule allows this compound to act as both a hydrogen bond donor and acceptor. echemi.com This enables it to form strong hydrogen bonds with polar molecules like water and alcohols, contributing to its miscibility in hydrophilic systems. echemi.comsciopen.com

Van der Waals Interactions: The propyl ether portion of the molecule (CH₃CH₂CH₂-O-) is non-polar and engages in weaker van der Waals forces (specifically, London dispersion forces) with non-polar or weakly polar molecules. umanitoba.caulisboa.pt This interaction explains its ability to dissolve and disperse oils, resins, and other organic components. guidechem.com

This dual functionality allows this compound to act as a coupling agent, effectively mixing immiscible substances like oil and water by reducing the interfacial tension between them. guidechem.comatamanchemicals.com

Emulsification Properties and Emulsion Stability Studies

The amphiphilic structure of this compound allows it to function as a surfactant, which is crucial for emulsification—the process of dispersing one liquid in another immiscible liquid. cymitquimica.com While detailed emulsion stability studies specifically for this compound are not extensively documented in the reviewed literature, its role as a non-ionic surfactant is recognized. mdpi.com Non-ionic surfactants are known for their ability to form stable emulsions by creating a steric barrier around the droplets of the dispersed phase, preventing them from coalescing. mdpi.com The stability of such emulsions can be evaluated by monitoring parameters like droplet size distribution and the rate of phase separation (creaming or sedimentation) over time. jocpr.commicrotrac.com The effectiveness of this compound in formulations is partly due to these surfactant-like properties. cymitquimica.com

Surface Activity and Wetting Characteristics

As a surface-active agent, this compound can lower the surface tension of liquids. This property is essential for applications requiring enhanced wetting and spreading, such as in coatings, inks, and cleaning fluids. cymitquimica.comatamanchemicals.com By reducing the surface tension, the liquid can spread more easily across a surface, ensuring uniform coverage and penetration. One study reports the surface tension of propylene (B89431) glycol n-propyl ether to be 27 mN/m at 25°C, indicating significant surface activity. atamanchemicals.com

Thermodynamic and Physicochemical Investigations of Liquid Mixtures

The interactions between this compound and other molecules in binary liquid mixtures have been extensively studied through their thermodynamic and physicochemical properties. These investigations provide quantitative data on the nature and strength of intermolecular forces. researchgate.netdntb.gov.uaresearchgate.net

The excess molar volume (Vₘᴱ) is a key thermodynamic property that indicates the nature of molecular interactions in a liquid mixture. A negative Vₘᴱ suggests strong specific interactions, such as hydrogen bonding or charge-transfer complex formation, leading to a more compact packing of molecules and a reduction in total volume. Conversely, a positive Vₘᴱ indicates that weaker interactions (dispersion forces) are dominant, or that the disruption of self-associated structures of the pure components leads to a less efficient packing.

Research on binary mixtures of 1-propoxy-2-propanol (B75130) has consistently shown negative excess molar volumes across the entire composition range when mixed with various amines and n-alkanols. researchgate.netresearchgate.netajol.info This points to the prevalence of strong hetero-association between the unlike molecules in the mixture. researchgate.net

Table 1: Summary of Excess Molar Volume (Vₘᴱ) Studies for 1-Propoxy-2-propanol Binary Mixtures

Mixture Component(s) Temperature (K) Observation Reference
Diisopropylamine (B44863), Dibutylamine 298.15, 303.15, 308.15 Vₘᴱ is negative, indicating strong intermolecular interactions. researchgate.net
Tributylamine 298.15, 303.15, 308.15 Vₘᴱ is positive, indicating weak interactions. researchgate.net
Methanol (B129727), Ethanol (B145695), 1-Propanol (B7761284) 298.15 Vₘᴱ is negative over the whole mole fraction range. researchgate.net

This table is generated based on findings reported in the cited research articles.

Measurements of the speed of sound (u) in liquid mixtures are used to determine various thermodynamic properties, including isentropic compressibility (κₛ) and its deviation from ideal behavior (Δκₛ). acs.orgresearchgate.net These acoustic properties are highly sensitive to the changes in intermolecular free space and the strength of molecular interactions upon mixing. Negative values of Δκₛ are associated with strong specific interactions that reduce the compressibility of the mixture compared to an ideal solution.

Studies on binary mixtures containing 1-propoxy-2-propanol have utilized speed of sound data to probe these molecular-level interactions.

Table 2: Acoustic and Derived Property Investigations for 1-Propoxy-2-propanol Binary Mixtures

Mixture Component(s) Temperature (K) Measured/Derived Properties Findings Reference
Dipropylamine, Diethylamine, Triethylamine 298.15, 303.15, 308.15 Speed of sound (u), Excess isentropic compressibility (κₛᴱ), Excess speed of sound (uᴱ) Confirmed strong hetero-association among components. researchgate.netresearchgate.net
Diisopropylamine, Dibutylamine, Tributylamine 298.15, 303.15, 308.15 Speed of sound (u), Density (ρ) Used to calculate excess parameters confirming strong interactions with diisopropylamine and dibutylamine, and weak interactions with tributylamine. researchgate.net

This table is generated based on findings reported in the cited research articles.

Table of Mentioned Compounds

Compound Name
This compound
1-Propoxy-2-propanol
Water
Diisopropylamine
Dibutylamine
Tributylamine
Dipropylamine
Diethylamine
Triethylamine
Methanol
Ethanol
1-Propanol
Methyl Acetate
Ethyl Acetate

Environmental Fate and Atmospheric Chemistry

Hydrolysis in Aqueous Environmental Compartments

Hydrolysis is a chemical reaction in which water reacts with a compound, breaking a bond and often forming new compounds. This process can be a significant environmental fate pathway for compounds containing hydrolyzable functional groups (e.g., esters, amides, nitriles) under typical environmental pH conditions (pH 5 to 9). 2-Propoxy-1-propanol, being an ether alcohol, lacks functional groups that are readily susceptible to hydrolysis under environmental conditions. Therefore, it is not expected to undergo significant hydrolysis in aqueous environmental compartments such as rivers, lakes, or oceans. nih.govguidechem.com

Biodegradation Studies

Biodegradation is the process by which microorganisms break down organic compounds. It is a critical pathway for the removal of chemicals from soil and water environments. Specific biodegradation studies for this compound are not extensively documented in the available public scientific literature. However, for its isomer, 1-Propoxy-2-propanol (B75130), biodegradation has been indicated as an important environmental fate process. For instance, a biodegradation half-life of 10.5 days was reported using OECD 301A guidelines, and 64% of the theoretical biochemical oxygen demand (BOD) was reached after 20 days in an APHA method test, suggesting that it is readily biodegradable in both soil and water. nih.govguidechem.comechemi.com While these findings suggest biodegradability for a closely related isomer, direct experimental data are needed to confirm the specific biodegradation rates and pathways for this compound.

Advanced Applications in Chemical Research and Materials Science

Role as a Solvent in Organic Synthesis and Industrial Formulations

The computed XLogP3 value of 0.7 for 2-Propoxy-1-propanol indicates a relatively balanced hydrophilic-lipophilic character, suggesting potential for dissolving both polar and non-polar substances. chem960.comuni.lu However, detailed experimental research findings on its specific solvency for different material types in organic synthesis or industrial formulations are not provided.

No specific research findings detailing the role of this compound as a coupling agent in multi-component systems were found in the provided search results. The term "coupling agent" is frequently applied to related glycol ethers, particularly 1-propoxy-2-propanol (B75130), which is known for its ability to blend immiscible components in various formulations, including cleaners and coatings. atamanchemicals.comatamanchemicals.com However, this property is not explicitly attributed to this compound in the available data.

Coalescing Agent Mechanisms in Film Formation

The function of coalescing agents in film formation, particularly in waterborne coatings, involves lowering the minimum film formation temperature (MFFT) and promoting the fusion of polymer particles into a continuous film. researchgate.netpalmerholland.com While certain glycol ethers, such as 1-propoxy-2-propanol, are recognized as effective coalescing agents, specific research on the coalescing agent mechanisms of this compound in film formation is not detailed in the provided information. atamanchemicals.comatamanchemicals.com

Viscosity Modification in Material Systems

Viscosity modification is a critical property in many material systems, influencing flow, application, and final product characteristics. While some glycol ethers are known for their ability to control and modify viscosity in formulations, specific research findings on the viscosity modification properties of this compound in various material systems are not reported in the provided search results. atamanchemicals.comatamanchemicals.com

Surfactant and Wetting Agent Research

Surfactants and wetting agents play crucial roles in reducing surface tension and enhancing the spreading of liquids on solid surfaces. researchgate.netresearchgate.netnih.gov Research on the surface and wetting properties of alcohols, such as 2-propanol (isopropyl alcohol), often highlights their ability to act as co-surfactants or improve wettability. researchgate.netresearchgate.netnih.govmatec-conferences.org However, detailed research specifically investigating this compound for its surfactant or wetting agent properties is not available in the provided search results.

Enabling Agent for Analytical Method Development

The use of specific chemical compounds as enabling agents in analytical method development often involves their unique solvent properties, chromatographic behavior, or ability to interact with analytes. While 2-propanol (isopropyl alcohol) has been used in liquid chromatography methods for screening plant protection products, specific applications of this compound as an enabling agent for analytical method development are not detailed in the provided literature. tuwien.at

Precursor in Specialty Chemical Synthesis

This compound, also systematically known as 2-propoxypropan-1-ol, is an organic compound with the molecular formula C₆H₁₄O₂. While its isomer, 1-propoxy-2-propanol (propylene glycol monopropyl ether), is widely recognized and utilized as a solvent and intermediate in various industrial applications such as coatings, cleaning products, and pharmaceuticals, detailed research findings and specific data tables explicitly outlining the role of this compound (PubChem CID 25055) as a direct precursor in the synthesis of diverse specialty chemicals are not extensively documented in readily available public scientific literature fishersci.cauni.luwikidata.orgthegoodscentscompany.comnih.govnih.govuni.lunih.gov.

The primary focus in chemical literature concerning propoxypropanols often centers on 1-propoxy-2-propanol (PubChem CID 15286) due to its established industrial relevance as a solvent and coupling agent fishersci.cauni.luwikidata.orgthegoodscentscompany.comnih.govnih.gov. While this compound shares a similar structural backbone, its distinct hydroxyl group position can lead to different reactivity profiles compared to its isomer. However, specific applications where this compound acts as a key building block for the synthesis of advanced materials or complex specialty chemicals require further dedicated research and reporting in the public domain.

Despite the limited explicit information on its direct use as a precursor, the presence of both an ether linkage and a primary hydroxyl group in this compound suggests potential for various chemical transformations. These could theoretically include:

Esterification: Reaction of the primary hydroxyl group with carboxylic acids to form esters, which can be valuable as plasticizers, solvents, or intermediates in polymer synthesis.

Etherification: Further etherification reactions involving the hydroxyl group to create more complex polyethers.

Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid, opening pathways to different functional groups.

Derivatization: Formation of various derivatives through reactions characteristic of alcohols, such as halogenation or tosylation, which can then serve as intermediates for other synthetic pathways.

However, without specific published research detailing these reactions with this compound as the starting material for specialty chemical synthesis, these remain theoretical possibilities based on its functional groups.

Conclusion and Future Research Perspectives

Summary of Key Findings in 2-Propoxy-1-propanol Research

This compound is characterized as a colorless liquid with a mild odor ontosight.aiontosight.aicymitquimica.com. Its chemical structure, featuring both an ether bond and a hydroxyl group, imparts both hydrophilic and lipophilic properties, contributing to its strong solvency zhishangchemical.com. This dual nature makes it a versatile solvent in various industrial and commercial applications, including paints, coatings, cleaning products, inks, and in the formulation of pharmaceuticals, cosmetics, and personal care products ontosight.aiontosight.aicymitquimica.comguidechem.com.

Key physical and computed chemical properties of this compound (CAS: 10215-30-2) are summarized in the table below. nih.govchem960.comuni.luchemeo.comncats.io

Table 1: Key Properties of this compound

PropertyValueUnitSource
PubChem CID25055- nih.govchem960.comuni.lu
CAS Registry Number10215-30-2- nih.govchem960.comegle.state.mi.us
Molecular FormulaC₆H₁₄O₂- nih.govchem960.comuni.lu
Molecular Weight118.17 g/mol nih.govchem960.comchemeo.comncats.io
IUPAC Name2-propoxypropan-1-ol- nih.govchem960.comuni.lu
XLogP30.7- nih.govchem960.comuni.lu
Hydrogen Bond Donor Count1- chem960.com
Hydrogen Bond Acceptor Count2- chem960.com
Rotatable Bond Count4- chem960.comuni.lu
Topological Polar Surface Area29.5Ų nih.govchem960.com
Boiling Point (at 760 mmHg)157.8°C chem960.com
Flash Point50.2°C chem960.com
Density0.896- chem960.com
Refractive Index1.416- chem960.com

Research has also explored the intermolecular interactions of 1-Propoxy-2-propanol (B75130) (an isomer of this compound) with various amines in binary mixtures, revealing strong associations that influence thermodynamic properties such as density, speed of sound, and viscosity. These studies often employ Fourier-transform infrared (FT-IR) spectroscopy to corroborate findings researchgate.netresearchgate.net. While these specific studies focused on the isomer, the insights into intermolecular interactions within this class of compounds are relevant for understanding this compound.

Remaining Challenges and Unexplored Areas

A significant challenge in this compound research, particularly for the CAS number 10215-30-2, is the limited availability of comprehensive toxicological data. The United States Environmental Protection Agency (EPA) has not established a reference concentration or reference dose for this specific compound, and extensive literature searches have indicated a lack of toxicity studies from which a robust screening level could be derived egle.state.mi.us. This data gap necessitates further research to fully understand its biological interactions and potential environmental impacts at various concentrations.

Furthermore, while general synthesis methods for propylene (B89431) glycol ethers exist, highly selective synthetic routes specifically targeting this compound, distinct from its isomer 1-Propoxy-2-propanol, remain an area for deeper exploration. Current industrial production methods for propylene glycol ethers often yield mixtures of isomers, and optimizing selectivity for this compound could enhance its purity and application in specialized fields.

Potential for Novel Synthetic Routes and Catalytic Systems

The development of novel synthetic routes and catalytic systems presents a promising avenue for advancing this compound research. Research into related glycol ethers, such as 1-methoxy-2-propanol (B31579) and 2-methoxy-1-propanol, has demonstrated that the choice of catalyst (acidic versus basic) significantly influences product distribution and isomer selectivity researchgate.net. Applying similar principles to the synthesis of this compound could lead to more efficient and selective production methods.

For instance, basic catalysts have been shown to favor the formation of the 1-alkoxy-2-propanol isomer, while acidic catalysts tend to favor the 2-alkoxy-1-propanol isomer researchgate.net. This suggests that finely tuned acidic catalytic systems could potentially enhance the selective synthesis of this compound. The exploration of alternative catalysts, including solid bases and novel heterogeneous catalysts, could offer improved yields and reduced by-product formation. Additionally, the use of ionic liquids as solvents and catalysts has shown potential in lowering reaction temperatures and enhancing reaction efficiency in related organic syntheses researchgate.net, indicating a fertile area for future investigation in this compound production.

Advancements in Spectroscopic and Computational Methodologies

Advancements in spectroscopic and computational methodologies are crucial for a deeper understanding of this compound. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy have already proven valuable in studying intermolecular interactions in mixtures containing its isomer, 1-Propoxy-2-propanol researchgate.netresearchgate.net. These methods can provide detailed insights into the vibrational modes and bonding characteristics of this compound itself, as well as its interactions in various environments.

Beyond traditional spectroscopy, vibrational sum frequency spectroscopy (vSFS) coupled with ab initio molecular dynamics (AIMD) simulations offers a powerful approach to investigate the molecular-level interactions of alcohols, including those with propoxy groups, at interfaces aip.org. Such combined experimental and computational studies can elucidate adsorption mechanisms, conformational preferences, and reaction pathways involving this compound, which are critical for optimizing its applications and understanding its behavior in complex systems. Computational chemistry tools provide valuable predicted properties, such as XLogP3, topological polar surface area, and collision cross-section values nih.govchem960.comuni.lu, which can guide experimental design and predict behavior in various conditions. Further integration of advanced computational modeling with high-resolution spectroscopic techniques will enable a more comprehensive characterization of this compound's structure, dynamics, and reactivity.

Expanding Understanding of Environmental Behavior and Green Chemistry Principles

Expanding the understanding of this compound's environmental behavior and integrating green chemistry principles into its life cycle are vital for sustainable development. While specific environmental impact data for this compound (CAS 10215-30-2) is limited, its isomer, 1-Propoxy-2-propanol (CAS 1569-01-3), has been studied and is considered readily biodegradable indenta.com. It can be broken down by microorganisms in soil and water, with a reported half-life of 10.5 days in an OECD 301A guideline test, showing 92% dissolved organic carbon (DOC) removal, and achieving 64% of theoretical biochemical oxygen demand (BOD) after 20 days ontosight.aiindenta.comechemi.com. Due to the structural similarity, this compound is expected to exhibit comparable biodegradability.

Despite its biodegradability, release into the environment, particularly aquatic systems, can still have negative effects, necessitating adherence to guidelines for handling and disposal ontosight.ai. The compound shows a low potential for bioconcentration in aquatic organisms, with an estimated bioconcentration factor (BCF) of 3, and is predicted to have very high mobility in soil, with an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 2 echemi.com. Future research should focus on confirming these environmental fate parameters specifically for this compound.

The application of green chemistry principles in the synthesis and use of this compound can lead to more environmentally benign processes. This includes developing synthetic routes that minimize waste, use renewable resources, and employ less hazardous solvents and catalysts, aligning with the broader trend towards sustainable production methods for glycol ethers atamankimya.com. Further research into its full environmental lifecycle, including atmospheric degradation pathways and potential for bioaccumulation in various ecosystems, will be crucial for its responsible production and application.

Q & A

Q. What personal protective equipment (PPE) is recommended for handling 2-Propoxy-1-propanol in laboratory settings?

When working with this compound, researchers should adhere to the following protocols:

  • Eye/Face Protection : Use chemical safety goggles or a full-face shield to prevent splashes .
  • Hand Protection : Wear EN 374-certified gloves (e.g., nitrile or neoprene) and verify chemical compatibility with the manufacturer before prolonged use .
  • Respiratory Protection : In poorly ventilated areas, use NIOSH-approved respirators (e.g., P95 for particulates or OV/AG/P99 cartridges for vapors) .
  • Skin Protection : Apply barrier creams pre-exposure and use recovery-stage skincare products post-handling .

Q. How should environmental contamination risks be mitigated during experiments involving this compound?

  • Containment : Use secondary containment trays to prevent spills from entering drainage systems .
  • Waste Disposal : Collect waste in sealed, chemically resistant containers labeled for hazardous organic solvents. Follow institutional guidelines for incineration or licensed waste management .
  • Ventilation : Conduct experiments in fume hoods with airflow rates ≥100 ft/min to minimize airborne exposure .

Q. What are the known acute toxicity profiles of this compound, and how should accidental exposure be managed?

  • Acute Toxicity : Limited data suggest low acute oral toxicity (LD₅₀ > 2,000 mg/kg in rodents), but inhalation may cause respiratory irritation .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes. Seek medical evaluation if symptoms persist .
  • Chronic Risks : Some analogs (e.g., glycol ethers) are classified as potential carcinogens (IARC Group 2B). Assume similar precautions until compound-specific data are available .

Advanced Research Questions

Q. What methodological approaches are suitable for synthesizing high-purity this compound, and how can reaction yields be optimized?

  • Synthesis Routes : Propoxylation of 1-propanol using propylene oxide under alkaline catalysis (e.g., KOH) at 50–80°C, followed by vacuum distillation to isolate the product .
  • Yield Optimization : Monitor reaction kinetics via gas chromatography (GC). Adjust stoichiometry (1:1.2 molar ratio of 1-propanol to propylene oxide) and catalyst loading (0.5–1.0 wt%) to minimize side products like di-propoxylated derivatives .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., log Pow, vapor pressure) of this compound?

  • Data Validation : Cross-reference measurements using standardized methods:
    • log Pow : Determine via shake-flask HPLC (OECD 117) .
    • Vapor Pressure : Use isoteniscope or gas saturation techniques (ASTM D6378) .
  • Literature Review : Compare datasets from authoritative sources (e.g., NIST Chemistry WebBook, EPA reports) and validate methodologies in conflicting studies .

Q. What advanced spectroscopic techniques are recommended for characterizing this compound and its degradation products?

  • Structural Elucidation :
    • FT-IR : Identify functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, ether C-O at 1100–1250 cm⁻¹) .
    • NMR : Use ¹³C NMR to confirm propoxy chain connectivity (δ 60–70 ppm for ether carbons) .
  • Degradation Analysis : Employ GC-MS or LC-QTOF to detect oxidative byproducts (e.g., propionic acid derivatives) under accelerated aging conditions .

Q. How can the stability of this compound be assessed under varying storage and experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C to determine decomposition thresholds .
  • Oxidative Stability : Conduct accelerated oxidation tests (e.g., 40°C, 75% RH) with periodic FT-IR monitoring for peroxide formation .
  • Light Sensitivity : Expose samples to UV-Vis radiation (ASTM G154) and track changes via UV spectroscopy .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in toxicological data between this compound and structurally related glycol ethers?

  • Analogous Compound Analysis : Compare toxicity mechanisms of well-studied analogs (e.g., 2-butoxyethanol) while accounting for differences in metabolic pathways (e.g., cytochrome P450 interactions) .
  • In Silico Modeling : Use QSAR tools (e.g., OECD Toolbox) to predict acute toxicity endpoints and prioritize in vitro testing (e.g., Ames test for mutagenicity) .

Q. What strategies ensure reproducibility in solvent applications of this compound across interdisciplinary studies?

  • Standardized Protocols : Document purity criteria (>99% by GC), water content (<0.1% by Karl Fischer titration), and storage conditions (4°C, inert atmosphere) .
  • Interlaboratory Collaboration : Share validated SOPs via platforms like protocols.io and participate in round-robin testing to harmonize analytical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.